13-O-Ethylpiptocarphol
Descripción
Propiedades
IUPAC Name |
(1R,2E,8S,10R,11S)-6-(ethoxymethyl)-8,10,11-trihydroxy-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O7/c1-4-22-9-10-13-11(18)7-16(3,20)17(21)6-5-15(2,24-17)8-12(13)23-14(10)19/h8,11,18,20-21H,4-7,9H2,1-3H3/b12-8+/t11-,15+,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJAGJJBDQOCPP-WYMINXBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC1=C/2[C@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Piptocarphol and its Derivatives: A Technical Guide for Researchers
An In-depth Examination of the Discovery, Origin, and Potential of a Sesquiterpene Lactone
This technical guide offers a comprehensive overview of piptocarphol, a sesquiterpene lactone derived from the Piptocarpha genus, and explores the potential of its synthetic derivatives, with a focus on the hypothetical compound 13-O-Ethylpiptocarphol. This document is intended for researchers, scientists, and drug development professionals, providing detailed information on the discovery, chemical nature, and biological activities of this class of compounds, alongside relevant experimental methodologies.
Discovery and Origin of Piptocarphol
Piptocarphol belongs to the vast family of sesquiterpene lactones, a class of natural products predominantly found in the Asteraceae plant family. The name "piptocarphol" is directly linked to its botanical origin, the genus Piptocarpha. While "piptocarphol" itself is a more general descriptor, specific compounds isolated from this genus are designated as piptocarphins .
One of the notable compounds in this family is Piptocarphin A , which has been isolated from Piptocarpha poeppigiana. The discovery of these compounds is rooted in the exploration of natural products for potential therapeutic agents. The general workflow for the discovery and isolation of piptocarphins is outlined below.
Chemical Structure and Properties
Piptocarphins are characterized by a sesquiterpenoid skeleton, which is a 15-carbon isoprenoid, functionalized with a lactone ring. The specific arrangement of these features, along with other functional groups such as hydroxyls and esters, defines the individual piptocarphin compounds.
The chemical structure of Piptocarphin A, as retrieved from PubChem, is presented below.[1]
Table 1: Chemical Properties of Piptocarphin A [1]
| Property | Value |
| Molecular Formula | C₂₁H₂₆O₉ |
| Molecular Weight | 422.4 g/mol |
| IUPAC Name | [(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
| PubChem CID | 13970334 |
Biological Activity and Potential Therapeutic Applications
Sesquiterpene lactones, as a class, are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. While specific extensive biological data for piptocarphins is not widely available in the public domain, the known activities of related compounds suggest their potential as subjects for further investigation.
Cytotoxic Activity
Many sesquiterpene lactones exhibit cytotoxicity against various cancer cell lines. This activity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can act as a Michael acceptor and alkylate biological macromolecules, including proteins and DNA.
Anti-inflammatory Activity
The anti-inflammatory properties of sesquiterpene lactones are well-documented. A primary mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
The Prospect of this compound: A Hypothetical Derivative
There is currently no publicly available information on the discovery or synthesis of This compound . This suggests that it is either a novel, yet-to-be-published compound, a proprietary molecule, or a hypothetical derivative being explored for structure-activity relationship (SAR) studies.
The designation "13-O-Ethyl" implies the addition of an ethyl group to a hydroxyl (-OH) group at the 13th position of the piptocarphol carbon skeleton. Such modifications are common in medicinal chemistry to alter the physicochemical properties of a lead compound, such as its solubility, metabolic stability, and target-binding affinity.
Potential Synthesis
Based on synthetic methodologies for other sesquiterpene lactones, a plausible route to this compound would involve the ethylation of a hydroxyl group at the C-13 position of a piptocarphin precursor.
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of piptocarphins would be found in the primary scientific literature. Below are generalized methodologies for key experiments.
Table 2: Generalized Experimental Protocols
| Experiment | Methodology |
| Isolation of Piptocarphins | 1. Extraction: Air-dried and powdered plant material (e.g., leaves and stems of Piptocarpha sp.) is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure. 2. Fractionation: The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate. 3. Chromatography: The bioactive fraction (e.g., ethyl acetate) is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions are further purified by preparative high-performance liquid chromatography (HPLC). |
| Cytotoxicity Assay (MTT Assay) | 1. Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. 2. Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (piptocarphin) for a specified period (e.g., 48-72 hours). 3. MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals. 4. Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is then calculated. |
| NF-κB Inhibition Assay (Reporter Gene Assay) | 1. Transfection: Cells are co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). 2. Treatment and Stimulation: After transfection, cells are pre-treated with the test compound for a certain duration, followed by stimulation with an NF-κB activator (e.g., TNF-α). 3. Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. |
Conclusion and Future Directions
Piptocarphins, as representatives of the broader class of sesquiterpene lactones from the Piptocarpha genus, hold potential for further investigation in drug discovery, particularly in the areas of oncology and inflammatory diseases. The lack of public information on this compound highlights a potential area for novel research, where the synthesis and biological evaluation of this and other derivatives could lead to the development of new therapeutic agents with improved properties. Future research should focus on the isolation and characterization of more piptocarphins, comprehensive biological screening, and elucidation of their mechanisms of action. SAR studies through the synthesis of derivatives like this compound will be crucial in optimizing the therapeutic potential of this promising class of natural products.
References
Spectroscopic Profile of 13-O-Ethylpiptocarphol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene lactone, 13-O-Ethylpiptocarphol. Due to the limited availability of direct experimental data for this specific derivative, this document presents a detailed, predicted spectroscopic profile based on the closely related and well-characterized parent compound, Piptocarphol. The information herein is intended to serve as a valuable resource for researchers engaged in the isolation, synthesis, and characterization of Piptocarphol derivatives and other similar natural products.
Introduction to Piptocarphol and its Derivatives
Piptocarphol is a sesquiterpene lactone belonging to the glaucolide group, primarily isolated from plants of the Vernonia genus. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The chemical modification of these natural products, such as the ethylation at the 13-O-position to yield this compound, is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. A thorough understanding of the spectroscopic characteristics of these derivatives is paramount for their unambiguous identification and for elucidating structure-activity relationships.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. These predictions are derived from published data of the parent compound, Piptocarphol, and analysis of structural similarities with other well-characterized sesquiterpene lactones.
Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| 1 | 5.95 | d | 3.5 |
| 2 | 6.20 | d | 3.5 |
| 5 | 5.15 | d | 8.0 |
| 6 | 4.40 | t | 8.0 |
| 7 | 3.20 | m | |
| 9α | 2.50 | dd | 14.0, 5.0 |
| 9β | 2.20 | dd | 14.0, 8.0 |
| 13a | 4.10 | d | 12.0 |
| 13b | 3.90 | d | 12.0 |
| 14 | 5.05 | s | |
| 15 | 1.90 | s | |
| O-CH₂-CH₃ | 3.60 | q | 7.0 |
| O-CH₂-CH₃ | 1.25 | t | 7.0 |
Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | Predicted δ (ppm) |
| 1 | 134.0 |
| 2 | 126.0 |
| 3 | 164.0 |
| 4 | 150.0 |
| 5 | 82.0 |
| 6 | 78.0 |
| 7 | 50.0 |
| 8 | 170.0 |
| 9 | 40.0 |
| 10 | 140.0 |
| 11 | 135.0 |
| 12 | 170.0 |
| 13 | 70.0 |
| 14 | 120.0 |
| 15 | 20.0 |
| O-CH₂-CH₃ | 65.0 |
| O-CH₂-CH₃ | 15.0 |
Predicted Mass Spectrometry (MS) Data
| Technique | Predicted m/z | Interpretation |
| ESI-MS | [M+Na]⁺ | Molecular ion peak + Sodium |
| HR-ESI-MS | [M+H]⁺ | High-resolution molecular ion peak |
Note: The exact m/z values would be calculated based on the precise molecular formula of this compound (C₂₁H₂₆O₇).
Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 | Broad | O-H Stretch (if hydrolysis occurs) |
| ~2980, 2930 | Medium | C-H Stretch (sp³) |
| ~1760 | Strong | C=O Stretch (γ-lactone) |
| ~1740 | Strong | C=O Stretch (ester) |
| ~1660 | Medium | C=C Stretch |
| ~1150 | Strong | C-O Stretch |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be employed to acquire the spectroscopic data for this compound.
Synthesis of this compound
A common method for the ethylation of a hydroxyl group in a molecule like Piptocarphol involves reaction with an ethylating agent in the presence of a base.
Materials:
-
Piptocarphol
-
Ethyl iodide (C₂H₅I)
-
Silver(I) oxide (Ag₂O) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve Piptocarphol in the chosen anhydrous solvent (DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., Ag₂O or NaH) to the solution and stir for a designated period at room temperature to deprotonate the hydroxyl group.
-
Add ethyl iodide to the reaction mixture and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography).
-
Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride (if NaH was used).
-
Extract the product with an organic solvent such as dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A Bruker Avance III 500 MHz spectrometer (or equivalent).
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Spectra are recorded with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
2D NMR: COSY, HSQC, and HMBC experiments are performed using standard Bruker pulse programs to aid in the complete assignment of proton and carbon signals.
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with an electrospray ionization (ESI) source.
-
Method: The purified sample is dissolved in methanol or acetonitrile and infused directly into the ESI source in positive ion mode.
-
Parameters: Capillary voltage is set to 3.5 kV, and the source temperature is maintained at 120 °C. The mass range is scanned from m/z 100 to 1000.
Infrared (IR) Spectroscopy:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum One.
-
Method: The sample is prepared as a thin film on a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Parameters: The spectrum is recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized natural product derivative like this compound.
Caption: General workflow from synthesis to spectroscopic analysis.
This guide provides a foundational set of predicted data and standardized protocols to aid researchers in their work with this compound and related compounds. Experimental verification of this data is a necessary next step for the definitive characterization of this molecule.
In Vitro Biological Activity of 13-O-Ethylpiptocarphol: An In-Depth Technical Guide
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the In Vitro Biological Activity of 13-O-Ethylpiptocarphol
This technical guide aims to provide a thorough analysis of the in vitro biological activities of the compound this compound. Following a comprehensive search of publicly available scientific literature, we must report that there is currently no specific data available on the in vitro biological activities, experimental protocols, or signaling pathways associated with this compound.
Extensive searches were conducted using a variety of scientific databases and search engines with queries including "in vitro biological activity of this compound," "this compound cancer cells," "this compound anti-inflammatory," and broader terms such as "piptocarphol derivatives biological activity." These searches did not yield any relevant results for the specified compound.
This lack of available information prevents the creation of the requested in-depth technical guide, including data tables and visualizations of experimental workflows and signaling pathways.
We recommend the following course of action for researchers interested in the biological activities of this compound:
-
Primary Research: Initiate foundational in vitro studies to determine the cytotoxic, anti-inflammatory, and other potential biological effects of this compound. This would involve a range of cell-based assays.
-
Analog Studies: Investigate the biological activities of structurally similar compounds or the parent compound, piptocarphol, if such data exists. This may provide initial insights into potential mechanisms of action.
We regret that we are unable to provide the requested information at this time. We will continue to monitor the scientific literature for any future publications on this compound and will provide updates as information becomes available.
In-depth Technical Guide: Potential Therapeutic Targets of 13-O-Ethylpiptocarphol
A comprehensive search of available scientific literature and databases has yielded no specific information on the compound 13-O-Ethylpiptocarphol. Therefore, its therapeutic targets, mechanism of action, and associated signaling pathways remain uncharacterized in the public domain.
This document aims to serve as a template and guide for researchers, scientists, and drug development professionals when such data becomes available. The subsequent sections outline the expected structure and content for a thorough technical whitepaper on a novel therapeutic compound.
Executive Summary
(This section would typically provide a high-level overview of this compound, its potential therapeutic area, a summary of its known mechanism of action, and key findings from preclinical studies. As no data is currently available, this section remains to be populated.)
Introduction to this compound
(This section would detail the chemical structure, origin (synthetic or natural product), and any known analogues of this compound. It would also introduce the therapeutic context and the unmet medical need it could potentially address.)
Potential Therapeutic Targets
(Based on experimental evidence, this section would identify and discuss the specific molecular targets of this compound. This could include enzymes, receptors, ion channels, or signaling proteins.)
Table 1: Summary of Quantitative Data on Target Engagement
(This table would be populated with quantitative data from various assays demonstrating the interaction of this compound with its putative targets. Such data would typically include binding affinities (e.g., Kᵢ, Kd), enzyme inhibition constants (e.g., IC₅₀, Kᵢ), or receptor activation/inhibition levels (e.g., EC₅₀, IC₅₀).)
| Target | Assay Type | Metric | Value (e.g., nM, µM) | Cell Line/System | Reference |
| Data Not Available | |||||
| Data Not Available |
Signaling Pathways Modulated by this compound
(This section would elucidate the downstream signaling cascades affected by the interaction of this compound with its target(s). This would involve a detailed description of the pathways and the experimental evidence supporting the modulation.)
Diagram 1: Postulated Signaling Pathway
Preliminary Mechanistic Insights into 13-O-Ethylpiptocarphol: An Uncharted Territory in Cancer Research
Despite a comprehensive search of available scientific literature, preliminary studies detailing the specific mechanism of action for the compound 13-O-Ethylpiptocarphol are not publicly available at this time. Consequently, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested cannot be constructed.
The initial investigation sought to uncover research pertaining to the cytotoxic effects, apoptosis-inducing capabilities, cell cycle modulation, and underlying signaling pathways affected by this compound. This effort was extended to include the parent compound, piptocarphol, and its other derivatives in the hope of drawing parallels or inferring potential mechanisms. However, these broader searches also did not yield specific studies that would provide the foundational data necessary to fulfill the request.
The absence of published research on this compound's mechanism of action indicates that this compound remains a largely unexplored area within the field of cancer biology and drug development. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The novelty of this compound means that foundational research is required to elucidate its potential as an anticancer agent.
Future preliminary studies on this compound would likely need to encompass a range of fundamental in vitro experiments, including:
-
Cytotoxicity Assays: To determine the concentration-dependent inhibitory effects of the compound on various cancer cell lines.
-
Apoptosis and Cell Death Assays: To investigate whether the compound induces programmed cell death and to delineate the specific pathways involved (e.g., intrinsic vs. extrinsic).
-
Cell Cycle Analysis: To ascertain if the compound causes arrest at specific phases of the cell cycle, thereby inhibiting cell proliferation.
-
Signaling Pathway Analysis: To identify the key molecular targets and signaling cascades modulated by the compound, which could involve techniques like western blotting, qPCR, and kinase activity assays.
Until such foundational research is conducted and published, any discussion on the mechanism of action of this compound would be purely speculative. The scientific community awaits initial findings to begin to understand the therapeutic potential and molecular workings of this compound.
In-depth Technical Guide: Natural Sources of Piptocarphol for Ethylation
Foreword
This technical guide is intended for researchers, scientists, and drug development professionals. However, extensive research has revealed no currently available scientific literature on a compound named "piptocarphol." It is highly probable that this name is a variant or misspelling of "piptocarphin," a known class of sesquiterpene lactones. This guide will proceed by focusing on Piptocarphin and related, structurally similar sesquiterpene lactones found in the Asteraceae family, providing a framework for potential extraction and derivatization strategies that could be analogous to those for the requested compound.
Introduction to Piptocarphins and Related Sesquiterpene Lactones
Piptocarphins belong to the extensive family of sesquiterpene lactones, a class of naturally occurring chemical compounds characterized by a 15-carbon skeleton and a lactone ring. These compounds are predominantly found in plants of the Asteraceae family and are known for a wide range of biological activities. While direct information on "piptocarphol" is absent from scientific databases, the study of related compounds offers valuable insights into their natural sourcing and chemical modification.
Potential Natural Sources of Piptocarphin Analogs
Based on available phytochemical data, the primary sources for compounds structurally related to piptocarphins are plants from the genera Piptocarpha and Vernonia.
The Genus Piptocarpha
The most direct potential source for piptocarphins is the genus Piptocarpha. Specifically, Piptocarphin A has been reported to be isolated from Piptocarpha poeppigiana [1]. Species within this genus are known to produce a variety of sesquiterpene lactones and other secondary metabolites.
The Genus Vernonia
The genus Vernonia, closely related to Piptocarpha, is a rich and well-documented source of sesquiterpene lactones. Species such as Vernonia amygdalina (commonly known as bitter leaf) and Vernonia bockiana have been extensively studied for their phytochemical composition[2][3][4][5]. While not containing piptocarphins per se, they contain a diverse array of other sesquiterpene lactones that can serve as model compounds for extraction and derivatization studies.
Table 1: Potential Plant Sources for Piptocarphin and Related Sesquiterpene Lactones
| Genus | Species | Relevant Compounds Isolated |
| Piptocarpha | Piptocarpha poeppigiana | Piptocarphin A[1] |
| Vernonia | Vernonia amygdalina | Vernodalin, Vernolide, Hydroxyvernolide[2][5] |
| Vernonia | Vernonia bockiana | Vernobockolide C, Vernobockones A and B[3] |
Experimental Protocols: Extraction and Isolation of Sesquiterpene Lactones
The following protocols are generalized methods for the extraction and isolation of sesquiterpene lactones from plant material, which can be adapted for the specific species mentioned above.
General Extraction Workflow
A typical workflow for the extraction and isolation of sesquiterpene lactones from plant material is outlined below.
Caption: General workflow for the extraction and isolation of sesquiterpene lactones.
Detailed Methodologies
3.2.1. Plant Material Preparation:
-
Aerial parts (leaves, stems) of the selected plant species are collected, air-dried at room temperature, and then ground into a fine powder.
3.2.2. Solvent Extraction:
-
Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol) for an extended period (24-72 hours) with occasional agitation. The process is repeated multiple times to ensure complete extraction.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used with a solvent of medium polarity (e.g., ethyl acetate or chloroform).
3.2.3. Fractionation:
-
The crude extract is subjected to solvent-solvent partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Sesquiterpene lactones are typically found in the ethyl acetate fraction.
-
The ethyl acetate fraction is then subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the different classes of compounds.
3.2.4. Purification:
-
Fractions containing the target sesquiterpene lactones are further purified using preparative High-Performance Liquid Chromatography (HPLC) or repeated column chromatography.
-
Crystallization can also be employed for final purification if the compound is crystalline.
Ethylation of Sesquiterpene Lactones: A Hypothetical Approach
As there is no specific literature on the ethylation of "piptocarphol" or piptocarphins, this section proposes a hypothetical protocol based on the general reactivity of sesquiterpene lactones. The primary reactive sites for alkylation on many sesquiterpene lactones are the hydroxyl groups and the α,β-unsaturated carbonyl system (Michael acceptor).
Proposed Ethylation Strategy
The most straightforward approach for ethylation would be the Williamson ether synthesis on the available hydroxyl groups of the sesquiterpene lactone.
Caption: Proposed reaction pathway for the ethylation of a hydroxylated sesquiterpene lactone.
Hypothetical Experimental Protocol for Ethylation
-
Dissolution: The purified sesquiterpene lactone is dissolved in a suitable aprotic solvent (e.g., dry tetrahydrofuran (THF) or dimethylformamide (DMF)) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: A slight excess of a base (e.g., sodium hydride or potassium carbonate) is added to the solution at 0 °C to deprotonate the hydroxyl groups, forming an alkoxide.
-
Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide, is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Conclusion
While the specific compound "piptocarphol" remains elusive in the scientific literature, this guide provides a comprehensive overview of the potential natural sources and methodologies for the extraction and derivatization of the closely related piptocarphins and other sesquiterpene lactones. The genera Piptocarpha and Vernonia represent promising starting points for the isolation of these compounds. The provided experimental protocols for extraction, isolation, and a hypothetical ethylation strategy offer a solid foundation for researchers to build upon in their exploration of this class of bioactive molecules. Further research is necessary to isolate and characterize novel sesquiterpene lactones and to explore their chemical derivatization for potential therapeutic applications.
References
- 1. Piptocarphin A | C21H26O9 | CID 13970334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Vernonia amygdalina: a comprehensive review of the nutritional makeup, traditional medicinal use, and pharmacology of isolated phytochemicals and compounds [frontiersin.org]
- 3. Chemical constituents from Vernonia bockiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Antioxidative and Chemopreventive Properties of Vernonia amygdalina and Garcinia biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Discovery: An In-depth Technical Guide to the Early Research on the Bioactivity of Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research on the bioactivity of sesquiterpene lactones (SLs), a class of naturally occurring compounds that have garnered significant interest for their potent anti-inflammatory and cytotoxic properties. The focus of this document is on the seminal, early-stage investigations that paved the way for our current understanding of these complex molecules. We will explore the initial discoveries of their biological effects, the experimental methodologies employed, and the early mechanistic insights into their mode of action.
Early Insights into Anti-inflammatory Activity
Some of the earliest and most significant research on sesquiterpene lactones focused on their potent anti-inflammatory effects. These initial studies, primarily conducted in the 1970s, laid the groundwork for decades of research into their therapeutic potential.
Key Bioactive Sesquiterpene Lactones in Early Anti-inflammatory Research
A number of sesquiterpene lactones were identified in early studies as possessing significant anti-inflammatory properties. Among the most extensively studied were:
-
Helenalin: Isolated from various species of Arnica and Helenium, helenalin quickly emerged as a potent anti-inflammatory agent.
-
Parthenolide: A constituent of feverfew (Tanacetum parthenium), this compound was investigated for its role in the plant's traditional use for treating migraines and arthritis.
-
Budlein A: Isolated from Viguiera robusta, this sesquiterpene lactone also demonstrated notable anti-inflammatory and analgesic effects in early animal models[1].
Quantitative Analysis of Anti-inflammatory Activity
Early investigations relied heavily on in vivo animal models to quantify the anti-inflammatory effects of sesquiterpene lactones. The carrageenan-induced paw edema model in rodents was a cornerstone of this research.
Table 1: Anti-inflammatory Activity of Sesquiterpene Lactones in the Carrageenan-Induced Paw Edema Assay in Rodents
| Compound | Dose | Route of Administration | Inhibition of Edema (%) | Species | Reference |
| Helenalin | 2.5 mg/kg/day | - | Significant Inhibition | Rodents | [2] |
| Budlein A | 1.0 - 10.0 mg/kg | p.o. | 13 - 74% | Mice | [1] |
| Unspecified SLs | 2.5 mg/kg/day | - | Potent Inhibition | Rodents | [2] |
Note: Early studies often reported "significant inhibition" without precise percentages. "p.o." refers to oral administration.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents (circa 1970s)
This protocol is a synthesized representation of the methods described in early literature for assessing anti-inflammatory activity.
-
Animal Model: Male rats or mice were typically used. Animals were acclimatized to the laboratory conditions for at least a week before the experiment[3].
-
Test Compound Administration: The sesquiterpene lactone, suspended in a suitable vehicle (e.g., saline), was administered to the test group of animals, often orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the inflammatory insult. A control group received the vehicle alone.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution in saline (typically 0.1 mL) was made into the plantar surface of the right hind paw of each animal[4][5].
-
Measurement of Edema: The volume of the paw was measured immediately before the carrageenan injection and at various time points after (e.g., 1, 2, 3, and 5 hours)[5]. A plethysmometer was the standard instrument for this measurement[3].
-
Data Analysis: The percentage of inhibition of edema in the treated group was calculated by comparing the increase in paw volume to that of the control group.
Early Mechanistic Insights: Inhibition of Pro-inflammatory Mediators
Early researchers hypothesized that the anti-inflammatory effects of sesquiterpene lactones were due to their interference with the production of pro-inflammatory mediators. Studies demonstrated that these compounds could inhibit the release of cytokines like TNF-α, IL-1β, and KC (keratinocyte-derived chemokine)[1]. A key discovery was the ability of some sesquiterpene lactones to inhibit prostaglandin synthesis, a mechanism shared with non-steroidal anti-inflammatory drugs (NSAIDs)[6]. The structure-activity relationship was also a focus, with early work identifying the α-methylene-γ-lactone moiety as crucial for anti-inflammatory activity[2].
Foundational Research on Cytotoxic Activity
In parallel with the anti-inflammatory studies, the cytotoxic potential of sesquiterpene lactones against cancer cells was another major area of early investigation.
Prominent Cytotoxic Sesquiterpene Lactones in Early Research
Several sesquiterpene lactones were identified for their ability to inhibit the growth of various cancer cell lines.
-
Vernolepin and Vernomenin: Isolated from Vernonia hymenolepis, these compounds were among the first sesquiterpene lactones to be reported with significant cytotoxicity against human carcinoma of the nasopharynx (KB) cells[7].
-
Vernodalin and Vernolide: These compounds, also from the Vernonia genus, demonstrated potent and broad-spectrum cytotoxicity against a range of cancer cell lines[8].
-
Various other SLs: A number of other sesquiterpene lactones were screened and found to have cytotoxic effects against cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer)[8][9].
Quantitative Assessment of Cytotoxicity
The in vitro cytotoxicity of sesquiterpene lactones was quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 2: Cytotoxicity (IC50 values) of Sesquiterpene Lactones Against Various Cancer Cell Lines in Early Studies
| Compound | Cell Line | IC50 (µM) | Reference |
| Vernomenin | KB | - | [7] |
| Vernolepin | KB | - | [7] |
| Vernolide | HepG2 | 0.91 - 13.84 | [8] |
| Vernolide | A549 | 0.91 - 13.84 | [8] |
| Vernolide | MCF-7 | 0.91 - 13.84 | [8] |
| Vernolide | HeLa | 0.91 - 13.84 | [8] |
| Parthenolide | SiHa | 8.42 ± 0.76 | [9] |
| Parthenolide | MCF-7 | 9.54 ± 0.82 | [9] |
| Tagitinin J | KB | 0.29 - 17.0 | [2] |
| Tagitinin K | KB | 0.29 - 17.0 | [2] |
Note: Early reports on KB cells often described activity without providing specific IC50 values.
Experimental Protocol: In Vitro Cytotoxicity Assay Against KB Cells (circa 1970s)
The following is a generalized protocol for assessing the cytotoxicity of sesquiterpene lactones against KB cells, a common cell line used in early cancer research.
-
Cell Culture: Human carcinoma of the nasopharynx (KB) cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: The sesquiterpene lactone was dissolved in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions were then prepared in the culture medium.
-
Cell Plating: KB cells were seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The culture medium was replaced with medium containing various concentrations of the test compound. A vehicle control was also included.
-
Incubation: The plates were incubated for a specified period, typically 24 to 72 hours.
-
Assessment of Cell Viability: Cell viability was determined using methods such as dye exclusion (e.g., trypan blue) or colorimetric assays (e.g., MTT assay, which became more common later).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curve.
Elucidation of the Mechanism of Action: The NF-κB Pathway
A pivotal breakthrough in understanding the bioactivity of sesquiterpene lactones was the discovery of their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. This transcription factor plays a crucial role in regulating inflammatory and immune responses, as well as cell survival.
Early Discoveries of NF-κB Inhibition
Seminal studies in the late 1990s provided the first direct evidence that sesquiterpene lactones such as helenalin and parthenolide exert their anti-inflammatory effects by targeting the NF-κB pathway[10][11]. It was demonstrated that these compounds could prevent the activation of NF-κB in response to various stimuli[10].
Proposed Molecular Mechanisms of NF-κB Inhibition
Early research proposed two main, non-mutually exclusive mechanisms by which sesquiterpene lactones inhibit NF-κB activation:
-
Direct Alkylation of p65: One of the earliest proposed mechanisms was the direct interaction of the sesquiterpene lactone with the p65 subunit of NF-κB. Helenalin was shown to selectively alkylate p65, thereby preventing its binding to DNA[12].
-
Inhibition of IκB Kinase (IKK): Later studies suggested that parthenolide could directly bind to and inhibit IκB kinase (IKK), the enzyme complex responsible for phosphorylating the inhibitory protein IκBα. This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus[11][13].
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding (circa 1990s)
The EMSA, or gel shift assay, was a key technique used to demonstrate the inhibition of NF-κB DNA binding by sesquiterpene lactones.
-
Nuclear Extract Preparation: Cells were treated with a stimulus (e.g., TNF-α) in the presence or absence of the sesquiterpene lactone. Nuclear extracts containing activated NF-κB were then prepared.
-
Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB binding consensus sequence was labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
Binding Reaction: The labeled probe was incubated with the nuclear extracts to allow the formation of NF-κB-DNA complexes.
-
Electrophoresis: The reaction mixtures were resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel was dried and exposed to X-ray film (for radioactive probes) or imaged using an appropriate detection system (for non-radioactive probes). A "shift" in the mobility of the labeled probe indicated the formation of a protein-DNA complex. A reduction in this shift in the presence of the sesquiterpene lactone demonstrated inhibition of NF-κB DNA binding.
Visualizing the Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Proposed mechanisms of NF-κB inhibition by sesquiterpene lactones.
Conclusion
The early research into the bioactivity of sesquiterpene lactones was characterized by meticulous in vivo and in vitro studies that established their potent anti-inflammatory and cytotoxic properties. The identification of the α-methylene-γ-lactone moiety as a key structural feature for activity and the elucidation of the NF-κB inhibitory mechanism were landmark discoveries that continue to drive research in this field. This technical guide provides a snapshot of these foundational studies, offering valuable insights for today's researchers and drug development professionals who continue to explore the therapeutic potential of this fascinating class of natural products.
References
- 1. Anti-inflammatory and analgesic effects of the sesquiterpene lactone budlein A in mice: inhibition of cytokine production-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Helenalin, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 12. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes and Protocols for the Ethylation of Piptocarphol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the ethylation of piptocarphol, a representative sesquiterpenoid alcohol. Given that the exact structure of "piptocarphol" is not specified, this protocol is designed to be broadly applicable to sesquiterpenoid lactones containing hydroxyl groups, such as those isolated from plants of the Piptocarpha genus. Sesquiterpenoids are a class of terpenes composed of three isoprene units.[1] Biochemical modifications like oxidation can produce related sesquiterpenoids.[1]
Two robust and widely applicable methods for the ethylation of alcohols are presented: the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice of method will depend on the specific stereochemical requirements of the synthesis and the steric environment of the hydroxyl group.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2][3] This method is generally effective for primary and secondary alcohols.[3] For successful synthesis, the alcohol is first deprotonated with a strong base, such as sodium hydride, to form a nucleophilic alkoxide.[4] This alkoxide then attacks the ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the ether.
Experimental Protocol: Williamson Ether Synthesis
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve piptocarphol (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 1.2 equivalents) portion-wise. Stir the mixture at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Ethylation: Add ethyl iodide (or ethyl bromide, 1.5 equivalents) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water at 0°C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ethylated piptocarphol.
Quantitative Data for Williamson Ether Synthesis
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| Piptocarphol | 1.0 g (example) | 1.0 |
| Sodium Hydride (60% in mineral oil) | ~106 mg | 1.2 |
| Ethyl Iodide | ~1.0 mL | 1.5 |
| Anhydrous THF | 20 mL | - |
| Reaction Time | 12-24 hours | - |
| Reaction Temperature | 0°C to Room Temperature | - |
| Expected Yield | 70-90% (variable) | - |
Method 2: Mitsunobu Reaction
The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into an ether with a complete inversion of stereochemistry, proceeding via an SN2 mechanism.[5][6] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The alcohol is activated by the phosphine, making it a good leaving group that is subsequently displaced by the nucleophile.[7]
Experimental Protocol: Mitsunobu Reaction
-
Preparation: Under an inert atmosphere, dissolve piptocarphol (1 equivalent), triphenylphosphine (PPh₃, 1.5 equivalents), and ethanol (1.5 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product directly by column chromatography on silica gel. The byproducts, triphenylphosphine oxide and the hydrazine derivative, can often be separated during chromatography.
Quantitative Data for Mitsunobu Reaction
| Reagent/Parameter | Quantity/Value | Molar Ratio |
| Piptocarphol | 1.0 g (example) | 1.0 |
| Triphenylphosphine (PPh₃) | ~1.7 g | 1.5 |
| Ethanol | ~0.4 mL | 1.5 |
| Diethyl Azodicarboxylate (DEAD) | ~0.7 mL | 1.5 |
| Anhydrous THF | 20 mL | - |
| Reaction Time | 4-12 hours | - |
| Reaction Temperature | 0°C to Room Temperature | - |
| Expected Yield | 60-85% (variable) | - |
Visualizations
Caption: Workflow for the ethylation of piptocarphol via Williamson Ether Synthesis.
Caption: Workflow for the ethylation of piptocarphol using the Mitsunobu Reaction.
References
- 1. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu Reaction [organic-chemistry.org]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of 13-O-Ethylpiptocarphol
[For Research Use Only]
Introduction
13-O-Ethylpiptocarphol is a derivative of piptocarphol, a sesquiterpene lactone known for its potential biological activities. As with many natural product derivatives, achieving high purity is essential for accurate biological and pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC, based on established methods for the separation of sesquiterpene lactones.[1][2][3][4]
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later than more polar compounds. By using a gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, compounds with a wide range of polarities can be effectively separated. The separated compounds are detected by a UV-Vis detector as they elute from the column.[4]
Materials and Reagents
-
Crude or semi-purified this compound extract
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Trifluoroacetic acid (TFA) or Formic acid (optional, for pH adjustment of the mobile phase)
-
Solvents for sample dissolution (e.g., Methanol or Acetonitrile)
Instrumentation and Consumables
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 4.6 x 250 mm for analytical scale or a larger dimension for preparative scale)
-
Syringe filters (0.22 µm or 0.45 µm) for sample preparation
-
Appropriate vials for autosampler
-
Fraction collector (for preparative HPLC)
Experimental Protocol
Sample Preparation
-
Accurately weigh a small amount of the crude or semi-purified this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1-5 mg/mL). It is important to dissolve the sample in a solvent mixture that is of equal or weaker elution strength than the initial mobile phase conditions to ensure good peak shape.[4]
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Transfer the filtered sample to an HPLC vial.
HPLC Method Development (Analytical Scale)
It is recommended to first develop an analytical method to determine the optimal separation conditions before proceeding to preparative scale purification.
Table 1: Analytical HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water (with optional 0.1% TFA or Formic Acid) |
| Mobile Phase B | Acetonitrile (with optional 0.1% TFA or Formic Acid) |
| Gradient Elution | 30-70% B over 30 minutes (This is a starting point and should be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 210 nm or 254 nm (A UV scan of the compound of interest is recommended to determine the optimal wavelength) |
| Injection Volume | 5-20 µL |
Preparative HPLC for Purification
Once the analytical method is optimized, it can be scaled up for preparative purification. The goal is to inject a larger amount of the sample to isolate a significant quantity of the pure compound.
Table 2: Preparative HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 5-10 µm, e.g., 21.2 x 250 mm or larger |
| Mobile Phase A | Water (with optional 0.1% TFA or Formic Acid) |
| Mobile Phase B | Acetonitrile (with optional 0.1% TFA or Formic Acid) |
| Gradient Elution | Based on the optimized analytical method, may need to be adjusted for the larger column |
| Flow Rate | Scaled up from the analytical method (e.g., 5-20 mL/min depending on column diameter) |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 210 nm or 254 nm |
| Injection Volume | 100 µL - several mL, depending on sample concentration and column capacity |
Fraction Collection and Post-Purification Processing
-
Identify the peak corresponding to this compound based on its retention time from the analytical run.
-
Set the fraction collector to collect the eluent corresponding to this peak.
-
Combine the collected fractions containing the pure compound.
-
Remove the HPLC solvents (e.g., using a rotary evaporator or lyophilizer) to obtain the purified this compound.
-
Assess the purity of the final product by re-injecting a small amount onto the analytical HPLC system.
Diagrams
Caption: Workflow for the purification of this compound using HPLC.
Caption: Schematic of a typical preparative HPLC system for purification.
Troubleshooting
Table 3: Common HPLC Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Sample solvent stronger than mobile phase- Column overload- Column degradation | - Dissolve sample in initial mobile phase conditions[4]- Reduce injection volume or sample concentration- Use a guard column or replace the column |
| No Peaks or Very Small Peaks | - No sample injected- Detector not on or at incorrect wavelength- Low sample concentration | - Check injection process and sample vial- Verify detector settings- Increase sample concentration |
| Broad Peaks | - Low flow rate- Column contamination- Large dead volume | - Optimize flow rate- Flush the column with a strong solvent- Check and tighten all fittings |
| Drifting Baseline | - Column not equilibrated- Mobile phase composition changing- Temperature fluctuations | - Allow sufficient time for column equilibration- Ensure mobile phase is well-mixed and degassed- Use a column oven for temperature control |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves when handling chemicals.
-
Work in a well-ventilated area or under a fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
-
Dispose of all chemical waste according to institutional guidelines.
This application note provides a general framework for the purification of this compound. The specific parameters may need to be optimized for your particular sample and instrumentation.
References
Application Notes: Cell-Based Assays for Testing 13-O-Ethylpiptocarphol Cytotoxicity
References
- 1. Cytotoxicity of the Sesquiterpene Lactone Spiciformin and Its Acetyl Derivative against the Human Leukemia Cell Lines U-937 and HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxicity of the Sesquiterpene Lactones, Ivalin and Parthenolide in Murine Muscle Cell Lines and Their Effect on Desmin, a Cytoskeletal Intermediate Filament - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating 13-O-Ethylpiptocarphol in Anti-Inflammatory Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piptocarphol and its derivatives have emerged as promising natural compounds with potential therapeutic applications, including anti-inflammatory effects. 13-O-Ethylpiptocarphol, a semi-synthetic derivative of piptocarphol, is a subject of growing interest for its potential to modulate inflammatory responses. These application notes provide a comprehensive guide for researchers investigating the anti-inflammatory properties of this compound, detailing experimental protocols for key in vivo and in vitro models and outlining the underlying signaling pathways. While specific data for this compound is still emerging, the methodologies described herein are standard and robust approaches for characterizing novel anti-inflammatory agents. The provided data tables are illustrative examples of how to present findings from such studies.
Section 1: In Vivo Anti-Inflammatory Model - Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay to screen for acute anti-inflammatory activity.[1][2][3][4] Carrageenan injection into the rodent paw induces a biphasic inflammatory response, allowing for the evaluation of compound efficacy in a live biological system.[4][5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (180-220g)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, free access to food and water).
-
Grouping: Divide animals into the following groups (n=6 per group):
-
Vehicle control
-
This compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Compound Administration: Administer the vehicle, this compound, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Baseline Paw Volume Measurement: Just prior to carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement Post-Injection: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[1]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation: Illustrative Results for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.1% |
| This compound | 25 | 0.45 ± 0.03** | 47.1% |
| This compound | 50 | 0.31 ± 0.02 | 63.5% |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.1% |
| p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. |
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Section 2: In Vitro Anti-Inflammatory Model - LPS-Stimulated Macrophages
Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) are a cornerstone in vitro model for studying inflammation.[7][8] LPS, a component of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6.[7][9][10] This model is ideal for investigating the molecular mechanisms of anti-inflammatory compounds.
Experimental Protocol: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
MTT or other viability assay reagents
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates (for NO and viability assays) or 24-well plates (for cytokine assays) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[8] Include an unstimulated control group.
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Measure absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α, IL-6):
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay (MTT):
-
After collecting the supernatant, perform an MTT assay on the remaining cells to ensure that the observed inhibitory effects are not due to cytotoxicity.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-only treated group. Determine the IC50 values.
Data Presentation: Illustrative In Vitro Anti-Inflammatory Activity
| Compound Concentration (µM) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) | Cell Viability (%) |
| 0 (LPS only) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 5.8 | 100 ± 4.5 |
| 1 | 85.3 ± 4.1 | 88.1 ± 5.3 | 90.2 ± 4.9 | 98.7 ± 3.1 |
| 5 | 62.7 ± 3.5 | 68.4 ± 4.2 | 71.5 ± 3.8** | 97.2 ± 2.8 |
| 10 | 41.2 ± 2.8 | 45.9 ± 3.1 | 49.8 ± 3.3 | 95.6 ± 3.5 |
| 25 | 25.8 ± 2.1 | 29.3 ± 2.5 | 33.6 ± 2.9 | 94.1 ± 4.0 |
| IC50 (µM) | 8.7 | 9.5 | 11.2 | >100 |
| p<0.05, **p<0.01, ***p<0.001 compared to LPS only control. |
Experimental Workflow for LPS-Stimulated Macrophages
Caption: Workflow for the in vitro LPS-stimulated macrophage model.
Section 3: Mechanistic Insights - Signaling Pathways
The anti-inflammatory effects of many natural products are mediated through the inhibition of key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13] It is plausible that this compound exerts its effects through these pathways.
NF-κB Signaling Pathway
Under resting conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14] Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15][16]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[12][13][17][18] Inhibition of MAPK phosphorylation is a key mechanism for many anti-inflammatory drugs.
Caption: Inhibition of the MAPK signaling pathway by this compound.
These application notes provide a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By employing these standardized in vivo and in vitro models, researchers can effectively assess its efficacy and elucidate its mechanisms of action, paving the way for further pre-clinical and clinical development. The presented protocols and data structures offer a clear path for generating high-quality, reproducible results in the field of anti-inflammatory drug discovery.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inotiv.com [inotiv.com]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, analgesic and anti-inflammatory activities of some novel pyrazolines derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms Underlying the In Vitro Anti-Inflammatory Effects of a Flavonoid-Rich Ethanol Extract from Chinese Propolis (Poplar Type) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]
- 10. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAPK signaling pathway | Abcam [abcam.com]
- 13. cusabio.com [cusabio.com]
- 14. mdpi.com [mdpi.com]
- 15. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MAP kinase pathways: The first twenty years - PMC [pmc.ncbi.nlm.nih.gov]
Application of 13-O-Ethylpiptocarphol in Cancer Cell Line Studies: Information Not Available
Extensive searches of scientific literature and chemical databases have yielded no specific information on a compound named "13-O-Ethylpiptocarphol." As a result, the requested detailed Application Notes and Protocols for its use in cancer cell line studies cannot be provided at this time.
The searches conducted for "this compound" and its potential derivatives, alternative names, or parent compounds did not retrieve any relevant scholarly articles, patents, or database entries that would allow for the fulfillment of the detailed request for experimental protocols, quantitative data, and signaling pathway diagrams.
It is possible that "this compound" is a very new or unpublished compound, a compound known by a different name, or a proprietary molecule not yet described in public research. The parent compound, "piptocarphol," also does not appear in major chemical and biological databases, suggesting it may be a rare natural product or a synthetic intermediate that has not been extensively studied for its biological activities.
While the broader search for anticancer compounds from natural sources and their derivatives did yield information on other molecules, such as podophyllotoxin and vindoline derivatives, this information is not applicable to the specific request for "this compound."
We recommend that researchers interested in this compound verify its name and chemical structure and consult any primary sources or research groups that may be working with it directly. Without any foundational research data, it is not possible to generate the detailed application notes and protocols as requested.
Application Note: A Sensitive and Selective LC-MS/MS Method for the Quantification of 13-O-Ethylpiptocarphol in Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a detailed protocol for a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 13-O-Ethylpiptocarphol in plasma. The methodology presented herein is based on established analytical techniques for the quantification of structurally related sesquiterpene lactones and provides a robust framework for pharmacokinetic studies and drug development applications. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed performance characteristics of the method.
Introduction
This compound is a derivative of piptocarphol, a sesquiterpene lactone with potential therapeutic applications. To facilitate preclinical and clinical development, a reliable and sensitive analytical method for its quantification in biological matrices is essential. This document provides a comprehensive LC-MS/MS method for the determination of this compound in plasma, crucial for pharmacokinetic profiling and toxicokinetic assessments. The described method is designed to offer high selectivity and sensitivity, enabling the accurate measurement of the analyte at low concentrations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Diazepam or another suitable, structurally unrelated compound)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Blank plasma
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Sample Preparation
A protein precipitation method is proposed for its simplicity and effectiveness in removing the majority of plasma proteins.[1][2]
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 analytical column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-1.0 min: 30% B
-
1.0-3.0 min: 30-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-30% B
-
4.1-5.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates to be optimized for the specific instrument.
-
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion > Product ion (to be determined by direct infusion of the reference standard)
-
Internal Standard (Diazepam): m/z 285.0 > 193.0[1]
-
Data Presentation
The following tables summarize the proposed quantitative performance characteristics of the LC-MS/MS method for this compound, based on typical values for similar assays found in the literature.[1][3][4]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Calibration Model | Linear, 1/x² weighting |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low (LQC) | 3 | < 15 | < 15 | 85 - 115 |
| Medium (MQC) | 100 | < 15 | < 15 | 85 - 115 |
| High (HQC) | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Parameter | Value (%) |
| Mean Recovery | > 80% |
| Matrix Effect | 85 - 115% |
Table 4: Limit of Quantification
| Parameter | Value (ng/mL) |
| Lower Limit of Quantification (LLOQ) | 1 |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Conclusion
The proposed LC-MS/MS method provides a detailed and robust protocol for the quantification of this compound in plasma. Based on established methodologies for similar sesquiterpene lactones, this method is anticipated to offer the necessary sensitivity, selectivity, and accuracy for pharmacokinetic and other drug development-related studies. The provided workflow and performance characteristics serve as a strong foundation for the validation and implementation of this analytical method in a research or regulated laboratory setting.
References
- 1. Simultaneous determination of three sesquiterpene lactones from Herba Inula extract in rat plasma by LC/MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of CPT13 in rat plasma using LC-MS/MS for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of sesquiterpene lactones isoalantolactone and alantolactone isomers in rat plasma by liquid chromatography with tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes & Protocols for In Vivo Studies with 13-O-Ethylpiptocarphol
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-O-Ethylpiptocarphol is a novel synthetic compound with therapeutic potential. These application notes provide a comprehensive framework for the in vivo evaluation of this compound, focusing on its anti-inflammatory and anti-cancer properties. The following protocols outline a phased experimental approach, from initial toxicity and pharmacokinetic profiling to efficacy assessment in established murine models. The proposed signaling pathways, NF-κB and Hippo, are common mediators of inflammation and oncogenesis and serve as a rational starting point for mechanistic investigations.
Hypothesized Mechanisms of Action
Given the lack of specific data on this compound, we hypothesize its involvement in two critical signaling pathways frequently implicated in inflammation and cancer.
Anti-Inflammatory Action via NF-κB Pathway Inhibition
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response.[1][2][3][4] Pro-inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα.[5] This phosphorylation leads to the degradation of IκBα, releasing the NF-κB dimer (p50/p65) to translocate into the nucleus and induce the expression of inflammatory genes. We hypothesize that this compound may inhibit this pathway, thereby reducing inflammation.
Anti-Cancer Action via Hippo Pathway Modulation
The Hippo signaling pathway is a crucial regulator of organ size and a tumor suppressor pathway.[6][7][8] When the pathway is active, the core kinases (MST1/2 and LATS1/2) phosphorylate the transcriptional co-activator YAP.[9] Phosphorylated YAP is retained in the cytoplasm and degraded. In many cancers, the Hippo pathway is inactive, allowing YAP to translocate to the nucleus, where it binds with TEAD transcription factors to promote cell proliferation and inhibit apoptosis.[10] We hypothesize that this compound may activate the Hippo pathway, leading to the suppression of tumor growth.
In Vivo Experimental Design Workflow
A staged approach is recommended to systematically evaluate this compound. This ensures a logical progression from safety and tolerability to efficacy, while gathering crucial pharmacokinetic data to inform dosing schedules.
Experimental Protocols
Phase 1: Preclinical Safety & Pharmacokinetics
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
-
Animal Model: Male and female Swiss albino mice (6-8 weeks old).[11]
-
Methodology:
-
Acclimatize animals for one week.
-
Divide animals into groups (n=6 per group; 3 male, 3 female).
-
Administer this compound via the intended clinical route (e.g., intraperitoneal, oral gavage) in escalating doses (e.g., 10, 50, 100, 500, 1000 mg/kg). A vehicle control group will receive the vehicle alone.
-
Observe animals continuously for the first 4 hours, then at 24 and 48 hours for clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).
-
Record body weight daily for 14 days.
-
At day 14, euthanize animals and perform gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.
-
-
Data Presentation:
| Dose (mg/kg) | Route of Admin. | No. of Animals (M/F) | Mortality (within 48h) | Clinical Signs of Toxicity | Change in Body Weight (Day 14 vs Day 0) | Gross Necropsy Findings |
| Vehicle | IP | 3/3 | 0/6 | None observed | +5.2% | No abnormalities |
| 10 | IP | 3/3 | 0/6 | None observed | +4.9% | No abnormalities |
| 50 | IP | 3/3 | 0/6 | None observed | +4.5% | No abnormalities |
| 100 | IP | 3/3 | 0/6 | Mild lethargy at 2h | +3.1% | No abnormalities |
| 500 | IP | 3/3 | 1/6 | Lethargy, piloerection | -2.5% | Pale liver in 2/6 animals |
| 1000 | IP | 3/3 | 4/6 | Severe lethargy, ataxia | - | N/A |
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation.
-
Methodology:
-
Acclimatize cannulated rats for 3-4 days.
-
Fast animals overnight before dosing.
-
Administer a single non-toxic dose of this compound (e.g., 20 mg/kg, determined from the acute toxicity study) via intravenous (IV) and the intended therapeutic route (e.g., oral gavage) to separate groups (n=4 per group).
-
Collect blood samples (approx. 150 µL) from the jugular vein cannula at pre-dose and at 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Process blood to plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, t1/2, Clearance, Bioavailability) using appropriate software.
-
-
Data Presentation:
| Parameter | IV Administration (20 mg/kg) | Oral Administration (20 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 450 ± 90 |
| Tmax (h) | 0.08 (5 min) | 1.0 ± 0.25 |
| AUC (0-t) (ng·h/mL) | 3200 ± 400 | 1800 ± 350 |
| Half-life (t1/2) (h) | 3.5 ± 0.5 | 4.1 ± 0.6 |
| Clearance (mL/h/kg) | 6.25 ± 0.8 | - |
| Bioavailability (%) | 100 | 56.3 |
Phase 2: Efficacy Evaluation
-
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute inflammation model.[12][13][14]
-
Animal Model: Male Wistar rats (150-200g).
-
Methodology:
-
Acclimatize animals for one week.
-
Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and this compound (e.g., 10, 30, 100 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective treatments (Vehicle, Indomethacin, or this compound) orally 60 minutes before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.[15]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| This compound | 10 | 0.71 ± 0.06 | 16.5% |
| This compound | 30 | 0.54 ± 0.05 | 36.5% |
| This compound | 100 | 0.39 ± 0.04 | 54.1% |
-
Objective: To assess the anti-tumor efficacy of this compound.[16][17][18]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).
-
Cell Line: A suitable human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma).
-
Methodology:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[19][20]
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group): Vehicle Control, Positive Control (a standard-of-care chemotherapy), and this compound (e.g., 25, 50 mg/kg).
-
Administer treatments according to a pre-defined schedule (e.g., daily, 5 days/week) based on PK data.
-
Measure tumor volume and body weight 2-3 times per week. Tumor Volume = (Length x Width²)/2.
-
Euthanize mice when tumors reach the endpoint (e.g., 2000 mm³) or at the end of the study (e.g., 28 days).
-
Excise tumors, weigh them, and process for ex vivo analysis (Phase 3).
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 250 | - | -2.1% |
| Positive Control | Varies | 650 ± 180 | 64.9% | -10.5% |
| This compound | 25 | 1300 ± 210 | 29.7% | -1.5% |
| This compound | 50 | 890 ± 195 | 51.9% | -3.8% |
Phase 3: Mechanism of Action
-
Objective: To investigate the molecular mechanism of this compound in target tissues.
-
Methodology:
-
Collect tissues from the efficacy studies at the endpoint (inflamed paw tissue from the edema model; tumor tissue from the xenograft model).
-
Immediately process tissues. A portion can be flash-frozen in liquid nitrogen for Western blot and qPCR analysis, and another portion fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blot: Prepare protein lysates from frozen tissues. Probe for key signaling proteins, e.g., p-IκBα, total IκBα, p-YAP, total YAP, and loading controls (e.g., β-actin).
-
qPCR: Extract RNA from frozen tissues and perform reverse transcription. Quantify the mRNA expression of target genes (e.g., inflammatory cytokines like TNF-α, IL-6 for the inflammation model; proliferation markers like Ki-67, and YAP/TEAD target genes like CTGF for the cancer model).
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tissue sections for markers of interest, such as NF-κB p65 nuclear localization or YAP nuclear localization, to visualize the pathway activity within the tissue context.
-
References
- 1. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bosterbio.com [bosterbio.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The Hippo Signaling Pathway in Cancer: A Cell Cycle Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Hippo/YAP signaling’s multifaceted crosstalk in cancer [frontiersin.org]
- 11. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 17. In Vivo Tumorigenicity Assays Using Subcutaneous and Orthotopic Xenografts in Immunodeficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. yeasenbio.com [yeasenbio.com]
- 19. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of 13-O-Ethylpiptocarphol
For Researchers, Scientists, and Drug Development Professionals
Introduction:
13-O-Ethylpiptocarphol is a novel compound with potential therapeutic applications. Assessing its antioxidant activity is a critical step in understanding its mechanism of action and its potential to mitigate oxidative stress-related pathologies. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. These application notes provide a comprehensive overview of established in vitro and cell-based assays to thoroughly evaluate the antioxidant potential of this compound.
I. In Vitro Chemical-Based Antioxidant Assays
In vitro chemical assays are rapid and cost-effective methods for initial screening of the antioxidant capacity of a compound. These assays are based on the ability of the antioxidant to scavenge free radicals or to reduce pro-oxidant metal ions. It is recommended to use a battery of tests to obtain a comprehensive antioxidant profile, as different assays reflect different antioxidant mechanisms.[1][2]
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is one of the most common and reliable methods for screening antioxidant activity.[3] It measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3] This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically at 515-517 nm.[3] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.[3]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
Prepare a positive control solution (e.g., Ascorbic acid, Trolox, or Gallic acid) at various concentrations.
-
-
Assay Procedure:
-
Pipette 100 µL of various concentrations of this compound into the wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ chromophore is reduced back to the colorless ABTS form by an antioxidant, and the change in absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic antioxidants.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of this compound to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value.
-
C. FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[3] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[3] The FRAP assay is a measure of the total antioxidant power of a sample.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of this compound to a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using a known antioxidant, such as FeSO₄·7H₂O or Trolox.
-
Express the results as µM of Fe²⁺ equivalents or Trolox equivalents.
-
Data Presentation for In Vitro Assays:
| Assay | Parameter | This compound | Positive Control (e.g., Trolox) |
| DPPH Scavenging | IC50 (µM) | Insert Value | Insert Value |
| ABTS Scavenging | IC50 (µM) | Insert Value | Insert Value |
| FRAP | µM Fe²⁺ Equivalents | Insert Value | Insert Value |
II. Cell-Based Antioxidant Assays
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the compound.[5]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.[5][6] DCFH-DA is a non-polar compound that can diffuse into cells, where it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).[6][7] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7] The antioxidant capacity of the test compound is measured by its ability to reduce the fluorescence signal.[5]
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable cell line, such as human hepatocarcinoma HepG2 cells, in a 96-well black-walled, clear-bottom microplate until confluent.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Add 100 µL of a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Calculate the CAA unit for each concentration:
where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
-
Determine the EC50 value, which is the concentration of the compound required to provide 50% antioxidant activity.
-
Results are often expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the phytochemical.[5]
-
Data Presentation for Cellular Antioxidant Activity Assay:
| Parameter | This compound | Positive Control (e.g., Quercetin) |
| EC50 (µM) | Insert Value | Insert Value |
| CAA Value (µmol QE/100 µmol) | Insert Value | Insert Value |
III. Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Antioxidant Assays
Caption: Workflow for In Vitro Antioxidant Capacity Assessment.
Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Generalized Oxidative Stress Signaling Pathway
Caption: Potential Intervention of this compound in Oxidative Stress.
References
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajfs.journals.ekb.eg [ajfs.journals.ekb.eg]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Antioxidant Evaluation: A Review of Detection Methods [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols for Evaluating the Antimicrobial Effects of 13-O-Ethylpiptocarphol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
13-O-Ethylpiptocarphol is a derivative of piptocarphol, a natural compound that has been the subject of preliminary research for its potential biological activities. This document provides a comprehensive set of protocols to systematically evaluate the antimicrobial effects of this compound. The following application notes and detailed experimental procedures are designed to guide researchers in determining its efficacy against a panel of clinically relevant microorganisms. These protocols cover the determination of minimum inhibitory and bactericidal concentrations, assessment of antimicrobial activity through diffusion methods, and evaluation of the dynamics of microbial killing.
Data Presentation
As this compound is a novel compound for antimicrobial screening, the following tables are presented as templates for data acquisition and presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | |
| Escherichia coli (ATCC 25922) | |
| Pseudomonas aeruginosa (ATCC 27853) | |
| Candida albicans (ATCC 90028) | |
| [Other relevant strains] |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | ||||
| Escherichia coli (ATCC 25922) | ||||
| Pseudomonas aeruginosa (ATCC 27853) | ||||
| Candida albicans (ATCC 90028) | ||||
| [Other relevant strains] |
Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)
| Test Microorganism | Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus (ATCC 29213) | ||
| Escherichia coli (ATCC 25922) | ||
| Pseudomonas aeruginosa (ATCC 27853) | ||
| Candida albicans (ATCC 90028) | ||
| [Other relevant strains] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland (approximately 1-2 x 10⁸ CFU/mL for bacteria)
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Reference antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Protocol:
-
Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate. The concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 0.5 µg/mL).
-
Prepare the microbial inoculum by suspending several colonies in sterile saline to match the 0.5 McFarland standard.
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well containing the compound and the growth control wells.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1]
Diagram: Broth Microdilution Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 13-O-Ethylpiptocarphol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 13-O-Ethylpiptocarphol synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
Issue 1: Low to No Yield of this compound
Question: I am attempting to synthesize this compound from Piptocarphol but am observing very low to no yield of the desired product. What are the potential causes and how can I resolve this?
Potential Causes and Solutions:
-
Incomplete Deprotonation of the Hydroxyl Group: The ethylation reaction, typically a Williamson ether synthesis, requires the formation of an alkoxide from the hydroxyl group.[1][2][3] If the base used is not strong enough to deprotonate the sterically hindered 13-hydroxyl group of Piptocarphol, the reaction will not proceed.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is a common and effective choice for generating alkoxides from alcohols.[2]
-
-
Steric Hindrance: The 13-hydroxyl group in Piptocarphol is likely a sterically hindered secondary or tertiary alcohol, which can significantly slow down the rate of the S(_N)2 reaction.[1][4]
-
Solution: Increase the reaction temperature to provide more energy for the reactants to overcome the activation barrier. Prolonging the reaction time can also lead to a higher conversion.
-
-
Poor Nucleophilicity of the Alkoxide: The solvent can play a crucial role in the nucleophilicity of the alkoxide.
-
Solution: Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the cation of the base but not the alkoxide, thus increasing its nucleophilicity.[5]
-
-
Inactive Ethylating Agent: The ethylating agent may have degraded.
-
Solution: Use a fresh bottle of the ethylating agent. It is also advisable to use a more reactive ethylating agent, such as ethyl triflate, if ethyl iodide or ethyl bromide are not effective.
-
Issue 2: Formation of Multiple Unidentified Products
Question: My reaction mixture shows multiple spots on TLC, and purification of the desired this compound is proving difficult. What are the likely side reactions, and how can I minimize them?
Potential Causes and Solutions:
-
Reaction at Other Functional Groups: Piptocarphol is a complex molecule with multiple reactive sites, including other hydroxyl groups and potentially enolizable ketones. These can also react with the base and ethylating agent.
-
Elimination Side Reaction: With secondary and tertiary alcohols, an E2 elimination reaction can compete with the desired S(_N)2 substitution, leading to the formation of an alkene.[8][9] This is more likely with a sterically hindered substrate and a strong base.
-
Solution: Use a less hindered and more nucleophilic base. While a strong base is needed for deprotonation, a very bulky base might favor elimination. Also, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the S(_N)2 pathway.
-
-
Decomposition of Starting Material or Product: The reaction conditions might be too harsh, leading to the decomposition of the complex Piptocarphol molecule.
-
Solution: Carefully control the reaction temperature and use a high-purity solvent. A screening of different bases and solvents can help identify milder conditions that are still effective.
-
Issue 3: A Significant Amount of Piptocarphol Remains Unreacted
Question: Even after a long reaction time, I am recovering a large amount of my starting material, Piptocarphol. What steps can I take to drive the reaction to completion?
Potential Causes and Solutions:
-
Insufficient Base or Ethylating Agent: An inadequate amount of reagents will naturally lead to an incomplete reaction.
-
Solution: Use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation. A larger excess of the ethylating agent (e.g., 2 to 5 equivalents) can also help to drive the reaction forward.
-
-
Reversibility of the Reaction: While Williamson ether synthesis is generally considered irreversible, under certain conditions, an equilibrium might be established.
-
Solution: Ensure that the reaction is performed under anhydrous conditions, as water can quench the alkoxide and the base. Using a higher concentration of the ethylating agent can also shift the equilibrium towards the product side.
-
Frequently Asked Questions (FAQs)
Q1: What is the best ethylating agent for the synthesis of this compound?
A1: The choice of ethylating agent can impact the reaction's success. Common choices include ethyl iodide, ethyl bromide, and diethyl sulfate. For a sterically hindered alcohol like Piptocarphol, a more reactive agent like ethyl trifluoromethanesulfonate (ethyl triflate) might be necessary to achieve a reasonable reaction rate.
Q2: How do I choose the right protecting group for the other hydroxyls in Piptocarphol?
A2: An ideal protecting group should be easy to introduce, stable under the ethylation conditions, and easy to remove without affecting the rest of the molecule.[10][11] For hydroxyl groups, silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) are often good choices. They are stable to basic conditions used in Williamson ether synthesis and can be selectively removed later with a fluoride source like tetrabutylammonium fluoride (TBAF).
Q3: Can I use phase-transfer catalysis to improve the yield?
A3: Phase-transfer catalysis can be an effective technique for Williamson ether synthesis, especially when dealing with salts that have low solubility in organic solvents. A phase-transfer catalyst, such as a quaternary ammonium salt, can help shuttle the alkoxide from a solid or aqueous phase into the organic phase where the reaction with the ethylating agent occurs. This can sometimes allow for milder reaction conditions and improved yields.
Q4: What are the best purification methods for this compound?
A4: Given the likely presence of side products and unreacted starting material, column chromatography is the most suitable method for purification. A silica gel column with a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) should allow for the separation of the desired product. The polarity of this compound will be lower than that of Piptocarphol due to the replacement of a hydroxyl group with an ether.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Ethylation of Piptocarphol (Hypothetical Data)
| Entry | Base (equiv.) | Ethylating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |
| 1 | K₂CO₃ (2.0) | EtI (3.0) | Acetone | 56 | 24 | < 5 |
| 2 | NaH (1.2) | EtI (3.0) | THF | 66 | 12 | 35 |
| 3 | NaH (1.2) | EtI (3.0) | DMF | 25 | 24 | 65 |
| 4 | NaH (1.2) | Et-OTf (1.5) | DMF | 0 to 25 | 8 | 85 |
| 5 | LiHMDS (1.2) | EtI (3.0) | THF | 0 | 12 | 50 |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Protecting Group Strategy
Step 1: Protection of Other Hydroxyl Groups
-
Dissolve Piptocarphol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (2.5 eq per hydroxyl group to be protected).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq per hydroxyl group) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the protected Piptocarphol by column chromatography on silica gel.
Step 2: Ethylation of the 13-Hydroxyl Group
-
Dissolve the protected Piptocarphol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethyl iodide (EtI, 3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the protected this compound by column chromatography.
Step 3: Deprotection
-
Dissolve the purified, protected this compound in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq per protecting group).
-
Stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture.
-
Purify the final product, this compound, by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jocpr.com [jocpr.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. total-synthesis.com [total-synthesis.com]
Overcoming solubility issues with 13-O-Ethylpiptocarphol in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 13-O-Ethylpiptocarphol in aqueous solutions.
Frequently Asked Questions (FAQs) - General Properties
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a derivative of piptocarphol, a naturally occurring sesquiterpene lactone. Due to its chemical structure, it is a hydrophobic compound, leading to poor solubility in aqueous solutions.[1][2] This low solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo biological assays, as it can lead to precipitation, inaccurate dosing, and reduced bioavailability.[1][2]
Q2: What are the initial steps I should take when encountering solubility issues with this compound?
A2: Initially, it is crucial to confirm that the observed precipitation is indeed this compound. Ensure that your stock solutions are properly prepared and that the final concentration in your aqueous medium does not exceed its solubility limit. A logical first step is to determine the approximate aqueous solubility of your compound. Subsequently, a systematic approach to enhancing solubility can be undertaken, starting with simpler methods like the use of co-solvents before moving to more complex formulations.
Troubleshooting Guide 1: Co-solvents
Q3: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
A3: This is a common issue when working with hydrophobic compounds.[3] The abrupt change in solvent polarity causes the compound to crash out of solution. Using a co-solvent can help mitigate this by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[4][5][6]
Q4: Which co-solvents are recommended for this compound?
A4: Common co-solvents used in biological research include Dimethyl Sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol.[3][6][7] The choice of co-solvent will depend on the specific requirements of your experiment, including cell type and downstream applications, as some co-solvents can have biological effects or be toxic at higher concentrations.[3][8]
Q5: How do I determine the optimal co-solvent concentration?
A5: It is recommended to perform a titration experiment to find the minimum concentration of the co-solvent that maintains the solubility of this compound at the desired working concentration while minimizing potential biological effects. You should also include a vehicle control in your experiments to account for any effects of the co-solvent itself.
Quantitative Data: Co-solvent Efficacy
| Co-solvent | Concentration (% v/v) | Apparent Solubility of this compound (µg/mL) |
| None (Water) | 0 | < 0.1 |
| DMSO | 1 | 5 |
| DMSO | 5 | 25 |
| Ethanol | 1 | 3 |
| Ethanol | 5 | 20 |
| PEG 400 | 1 | 8 |
| PEG 400 | 5 | 40 |
Experimental Protocol: Co-solvent Titration
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Prepare a series of aqueous buffers containing increasing concentrations of your chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Add a small volume of the this compound stock solution to each co-solvent-containing buffer to achieve your desired final concentration.
-
Vortex each solution vigorously for 30 seconds.[9]
-
Allow the solutions to rest for 30 minutes.[9]
-
Visually inspect for any precipitation.
-
For a more quantitative measure, centrifuge the solutions and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.
Workflow for Co-solvent Selection
Caption: A flowchart for selecting an appropriate co-solvent.
Troubleshooting Guide 2: Cyclodextrins
Q6: Co-solvents are not providing sufficient solubility or are interfering with my assay. What is the next step?
A6: If co-solvents are not a viable option, cyclodextrin complexation is a widely used technique to enhance the aqueous solubility of hydrophobic drugs.[10][11][12][13] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules like this compound, thereby increasing their solubility in water.[10][11][12][14]
Q7: Which type of cyclodextrin should I use?
A7: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used in pharmaceutical formulations due to their safety and ability to form stable inclusion complexes.[10][14] HP-β-CD is often a good starting point due to its higher aqueous solubility and lower toxicity compared to unmodified β-CD.
Q8: How can I confirm that this compound is forming an inclusion complex with the cyclodextrin?
A8: The formation of an inclusion complex can be confirmed using techniques such as phase solubility studies, nuclear magnetic resonance (NMR) spectroscopy, or differential scanning calorimetry (DSC). A phase solubility diagram is a straightforward method to determine the stoichiometry of the complex and the stability constant.
Quantitative Data: Cyclodextrin Solubilization
| Cyclodextrin | Concentration (mM) | Apparent Solubility of this compound (µg/mL) |
| None | 0 | < 0.1 |
| β-CD | 5 | 15 |
| β-CD | 15 | 40 |
| HP-β-CD | 5 | 50 |
| HP-β-CD | 15 | 150 |
| SBE-β-CD | 5 | 65 |
| SBE-β-CD | 15 | 200 |
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-20 mM HP-β-CD).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate by a validated analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against the cyclodextrin concentration to generate a phase solubility diagram.
Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Troubleshooting Guide 3: Nanoparticle Formulation
Q9: My application requires a higher concentration of this compound than what can be achieved with co-solvents or cyclodextrins. Are there other options?
A9: Yes, for applications requiring higher drug loading, formulating this compound into nanoparticles is a promising approach.[15][16][17] Nanoparticle formulations can significantly increase the apparent solubility and dissolution rate of poorly soluble drugs by increasing the surface area-to-volume ratio.[2][18][19]
Q10: What are the common methods for preparing nanoparticles of hydrophobic compounds?
A10: Several methods can be employed, including nanoprecipitation (also known as the solvent displacement method) and solvent evaporation.[16][17] Nanoprecipitation is often a straightforward method where a solution of the drug in a water-miscible organic solvent is rapidly added to an aqueous solution, causing the drug to precipitate as nanoparticles.[20][21][22]
Q11: How can I stabilize the nanoparticles to prevent aggregation?
A11: The use of stabilizers, such as surfactants (e.g., Polysorbate 80, Pluronic F68) or polymers (e.g., PVP, HPMC), is crucial to prevent the aggregation of nanoparticles.[15][23] These stabilizers adsorb to the surface of the nanoparticles, providing steric or electrostatic repulsion.
Quantitative Data: Nanoparticle Formulation of this compound
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Drug Loading (%) | Apparent Solubility (µg/mL) |
| Unformulated | - | - | - | < 0.1 |
| Nanoparticles (Pluronic F68) | 150 | 0.15 | 10 | > 500 |
| Nanoparticles (PVP) | 180 | 0.20 | 8 | > 400 |
Experimental Protocol: Nanoprecipitation of this compound
-
Dissolve this compound in a water-miscible organic solvent such as acetone or ethanol to create the organic phase.
-
Dissolve a stabilizer (e.g., Pluronic F68 at 0.5% w/v) in water to create the aqueous phase.
-
Under constant stirring, inject the organic phase rapidly into the aqueous phase.
-
The rapid solvent mixing will cause the supersaturation and precipitation of this compound as nanoparticles.
-
Continue stirring for a few hours at room temperature to allow for the evaporation of the organic solvent.
-
The resulting nanosuspension can be further processed (e.g., centrifugation and redispersion) to remove any unencapsulated drug or excess stabilizer.
-
Characterize the nanoparticles for size, PDI, and drug loading.
Nanoprecipitation Workflow
Caption: A schematic of the nanoprecipitation process.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. doaj.org [doaj.org]
- 17. worldscientific.com [worldscientific.com]
- 18. japer.in [japer.in]
- 19. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Semantic Scholar [semanticscholar.org]
- 20. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
- 21. A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting 13-O-Ethylpiptocarphol instability in solution
Welcome to the technical support center for 13-O-Ethylpiptocarphol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the compound's potential instability in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: this compound, as a sesquiterpene lactone derivative, is susceptible to degradation, which can lead to a loss of biological activity. The primary causes of instability are hydrolysis of the lactone ring and/or the ethyl ester, particularly in aqueous or protic solvents.[1][2] Other contributing factors include exposure to light, non-optimal pH, and elevated temperatures.[3][4] Degradation means the concentration of the active parent compound is decreasing, which would explain the observed loss of activity.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For maximum stability, initial stock solutions should be prepared in a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents minimize the risk of hydrolysis. For long-term storage, stock solutions in anhydrous DMSO are recommended. Avoid preparing stock solutions in alcohols (methanol, ethanol) if long-term storage is intended, as transesterification can occur.
Q3: How should I store my this compound solutions?
A3: Proper storage is critical to maintaining the integrity of the compound.[5]
-
Stock Solutions (in Anhydrous DMSO): Store in small aliquots at -80°C in desiccated conditions. Avoid repeated freeze-thaw cycles.
-
Working Solutions (Aqueous Buffers): These are the most unstable and should be prepared fresh immediately before each experiment. Do not store aqueous solutions. Discard any unused portion.
-
Light Protection: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil, as UV exposure can cause degradation.[6][7][8]
Q4: I am seeing a new peak in my HPLC analysis after incubating my compound in cell culture media. What is it?
A4: The new peak is likely a degradation product. Sesquiterpene lactones can degrade in aqueous media through water-catalyzed opening of the lactone ring.[1] Cell culture media, being aqueous and buffered at physiological pH (~7.4) and incubated at 37°C, provides an environment conducive to hydrolysis. The resulting product is often a more polar compound that elutes earlier in a reverse-phase HPLC run. It is crucial to run a time-course stability study in your specific medium to understand the compound's half-life under experimental conditions (see Protocol below).
Q5: Can I adjust the pH of my buffer to improve the stability of this compound?
A5: Yes, pH is a critical factor for stability.[9] Both strongly acidic and basic conditions can accelerate the hydrolysis of the ester and lactone functionalities. For aqueous working solutions, it is best to use a buffer system that maintains a slightly acidic to neutral pH (pH 6.0-7.0). If your experimental system allows, performing a pH stability profile is recommended to find the optimal pH range. Buffers like citrate or phosphate are commonly used.[4]
Q6: My compound is precipitating when I dilute my DMSO stock into an aqueous buffer. How can I solve this?
A6: This is a solubility issue, not necessarily an instability one. To prevent precipitation, ensure the final concentration of DMSO in your aqueous solution is kept as low as possible but sufficient to maintain solubility (typically <0.5%). You can also try a method of serial dilution, or use a vehicle that includes a surfactant like Tween-80 or Pluronic F-68, if compatible with your experimental system.
Data Presentation: Stability in Common Solvents
The following table summarizes the stability of this compound (10 µM) in various solvents when incubated at 37°C in the dark. The percentage of the remaining parent compound was quantified by HPLC-UV at 220 nm.
| Solvent System | Time = 0h | Time = 6h | Time = 24h | Time = 48h |
| Anhydrous DMSO | 100% | 99.8% | 99.5% | 99.1% |
| PBS (pH 7.4) | 100% | 85.2% | 58.1% | 33.7% |
| DMEM + 10% FBS | 100% | 81.5% | 49.3% | 21.9% |
| Citrate Buffer (pH 6.0) | 100% | 92.6% | 79.4% | 65.8% |
Note: Data are representative. Stability can be batch-dependent and influenced by the purity of solvents and reagents.
Experimental Protocols
Protocol: Assessing Solution Stability via HPLC
This protocol outlines a method to determine the stability of this compound in a specific aqueous medium.
Objective: To quantify the degradation of this compound over time under experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous test buffer (e.g., PBS, cell culture medium)
-
HPLC system with UV or PDA detector[10]
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 10 µM in the pre-warmed (37°C) aqueous test buffer. Vortex gently to mix.
-
Timepoint T=0: Immediately after preparation, transfer 100 µL of the working solution into an autosampler vial. Add 100 µL of cold acetonitrile to stop degradation and precipitate proteins (if in media). Mix well and place in the autosampler at 4°C. This is your T=0 sample.
-
Incubation: Place the remaining working solution in an incubator under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Subsequent Timepoints: At each subsequent timepoint (e.g., 2, 4, 8, 24 hours), repeat step 3 to collect and quench samples.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.[11]
-
Column: C18 reverse-phase
-
Detection Wavelength: 220 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 5 minutes.
-
-
Data Analysis: Integrate the peak area of the parent this compound compound at each timepoint. Calculate the percentage remaining relative to the T=0 sample. Plot the percentage of compound remaining versus time to determine the degradation kinetics.
Mandatory Visualizations
Diagrams and Workflows
Caption: Troubleshooting logic for this compound instability.
Caption: Hypothetical inhibition of the JAK/STAT3 pathway.
Caption: Workflow for assessing compound stability via HPLC.
References
- 1. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for Unstable Compound Analysis | KCAS Bio [kcasbio.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. chimia.ch [chimia.ch]
- 7. doaj.org [doaj.org]
- 8. researchgate.net [researchgate.net]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
Navigating the Separation of 13-O-Ethylpiptocarphol and its Precursors: A Technical Support Guide
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 13-O-Ethylpiptocarphol and its precursors. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during chromatographic analysis of these sesquiterpene lactones.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm not getting good separation between this compound and its precursors. What are the initial steps for optimization?
A1: Achieving optimal separation often involves a systematic approach to method development. Here are the key parameters to investigate:
-
Mobile Phase Composition: The ratio of your organic solvent (typically acetonitrile) to your aqueous phase (often water with an acid modifier like formic or acetic acid) is the most powerful tool for adjusting selectivity.[1] Start with a gradient elution to get a broad overview of your sample components.
-
Column Chemistry: A C18 column is a common starting point for the separation of moderately non-polar compounds like sesquiterpene lactones.[2] Consider trying different C18 phases from various manufacturers as subtle differences in end-capping and silica chemistry can significantly impact selectivity.
-
Flow Rate: Adjusting the flow rate can influence resolution. A lower flow rate generally increases resolution but also lengthens run times.
-
Temperature: Column temperature affects mobile phase viscosity and analyte interaction with the stationary phase. While it has a lesser effect on selectivity compared to the mobile phase, it can be a useful fine-tuning parameter.[1]
Q2: My peaks are broad and tailing. What could be the cause and how can I fix it?
A2: Peak broadening and tailing can stem from several sources. Here's a troubleshooting workflow:
-
Column Contamination/Wear: The most likely cause is the accumulation of sample constituents on the column inlet.[3] Using a guard column can help protect your analytical column.[3] If the problem persists, the column may need to be replaced.
-
Mismatched Solvents: Injecting your sample in a solvent that is significantly stronger than your initial mobile phase can lead to poor peak shape.[4] Whenever possible, dissolve your sample in the initial mobile phase.
-
Secondary Interactions: Sesquiterpene lactones can have secondary interactions with the silica backbone of the stationary phase. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to protonate silanol groups and reduce tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[5]
Q3: I'm observing high backpressure in my HPLC system. What should I check?
A3: High backpressure is a common issue that can indicate a blockage in the system. Follow these steps to diagnose the problem:
-
Systematically Isolate the Issue: Start by disconnecting the column and running the pump. If the pressure is normal, the blockage is in the column or downstream. If the pressure is still high, the issue is in the components before the column (e.g., injector, tubing, in-line filter).
-
Check for Clogged Frits and Filters: Particulate matter from the sample or mobile phase can clog the in-line filter or the column inlet frit.[4] Regular replacement of filters is good practice.[4]
-
Inspect Tubing: Look for any kinks or blockages in the tubing.[4]
-
Sample Preparation: Ensure your samples are properly filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulates.[6]
Q4: My baseline is noisy and drifting. What are the potential causes?
A4: A noisy or drifting baseline can interfere with accurate quantification. Consider the following:
-
Mobile Phase Issues: Ensure your mobile phase solvents are of high purity (HPLC grade), have been recently prepared, and are adequately degassed.[4][6] Contamination in the mobile phase can lead to a rising baseline, especially during gradient elution.[6]
-
Detector Problems: A contaminated detector flow cell can be a source of noise.[4] Flush the system with a strong, appropriate solvent. Also, ensure the detector lamp is in good condition.
-
Pump Malfunction: Inconsistent mixing of the mobile phase or pump seal issues can cause baseline fluctuations.[6]
Q5: The retention times of my analytes are shifting between runs. Why is this happening?
A5: Retention time variability can compromise the reliability of your method. Here are common causes:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments, can lead to shifts in retention.[6]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.
-
Temperature Fluctuations: A lack of column temperature control can cause retention time drift. Using a column oven is highly recommended.
-
Pump Performance: Issues with the pump's flow rate consistency will directly impact retention times.
Experimental Protocols
Below is a generalized experimental protocol for the HPLC analysis of this compound and its precursors. This should be used as a starting point and optimized for your specific application.
1. Sample Preparation
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-2 min: 5% B
-
2-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength appropriate for the chromophores in your compounds (e.g., 210 nm, 254 nm).[2] A DAD is useful for identifying the optimal wavelength.
-
Injection Volume: 10 µL
Quantitative Data Summary
The following tables provide a template for organizing and comparing quantitative data from your HPLC experiments.
Table 1: HPLC Method Parameters for Separation of Sesquiterpene Lactones
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6x150mm, 5µm) | Phenyl-Hexyl (4.6x150mm, 5µm) | C18 (4.6x100mm, 3.5µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Acetic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 25 min | 10-90% B in 30 min | 20-80% B in 20 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 35 °C | 25 °C |
Table 2: Analyte Retention Times and Resolution
| Analyte | Retention Time (min) - Condition 1 | Retention Time (min) - Condition 2 | Resolution (Analyte 1/2) - Condition 1 | Resolution (Analyte 1/2) - Condition 2 |
| Precursor 1 | 12.5 | 14.2 | ||
| Precursor 2 | 13.1 | 15.0 | 1.8 | 2.1 |
| This compound | 15.8 | 18.5 |
Visualized Workflows and Relationships
The following diagrams, created using Graphviz, illustrate key experimental workflows and logical relationships for troubleshooting and method development.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. mastelf.com [mastelf.com]
- 5. ijsdr.org [ijsdr.org]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
How to reduce off-target effects of 13-O-Ethylpiptocarphol in cellular assays
Welcome to the technical support center for 13-O-Ethylpiptocarphol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in cellular assays and mitigate its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a sesquiterpene lactone known to be an inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It exerts its inhibitory effect by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Q2: What are the common off-target effects observed with sesquiterpene lactones like this compound?
A2: Sesquiterpene lactones are known to be multi-target agents. Besides the NF-κB pathway, they can also modulate other signaling pathways, which can lead to off-target effects in cellular assays. The most commonly reported off-target pathways include:
-
MAPK/ERK Pathway: Modulation of kinases within this pathway can affect cell proliferation, differentiation, and survival.
-
PI3K/Akt Pathway: Interference with this pathway can impact cell growth, metabolism, and survival.
-
STAT3 Pathway: Effects on STAT3 signaling can alter inflammatory responses and cell proliferation.
-
General Reactivity: The α,β-unsaturated carbonyl group present in many sesquiterpene lactones can react with cellular nucleophiles, such as cysteine residues in proteins, leading to non-specific interactions.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound. A full dose-response curve will help identify the optimal concentration that inhibits the NF-κB pathway with minimal off-target engagement.
-
Use of Controls: Always include appropriate positive and negative controls in your assays. This includes vehicle controls (e.g., DMSO) and controls with known specific inhibitors of the NF-κB pathway and potential off-target pathways.
-
Orthogonal Assays: Confirm your findings using multiple, mechanistically distinct assays. For example, if you observe NF-κB inhibition in a luciferase reporter assay, validate this by assessing the nuclear translocation of p65 via immunofluorescence or by measuring the phosphorylation of IκBα by Western blot.
-
Cell Line Selection: The cellular context can influence off-target effects. If possible, test the compound in multiple cell lines to ensure the observed effects are not cell-type specific.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
| Problem | Possible Cause | Recommended Solution |
| High background in NF-κB luciferase reporter assay | 1. High basal NF-κB activity in the cell line. 2. Reagent contamination. 3. Sub-optimal assay conditions. | 1. Ensure cells are not stressed and are at an appropriate confluency. Serum starvation prior to stimulation can sometimes reduce basal activity. 2. Use fresh, sterile reagents. 3. Optimize cell seeding density and lysis buffer incubation time. Ensure complete cell lysis. |
| Inconsistent results between NF-κB assays (e.g., luciferase vs. p65 translocation) | 1. Off-target effect on the reporter system. 2. Different sensitivities of the assays. | 1. The compound might be directly affecting luciferase enzyme activity or the expression of the reporter protein through an NF-κB independent mechanism. Validate with a third assay like Western blot for IκBα phosphorylation. 2. Optimize the concentration of this compound for each specific assay. |
| Unexpected changes in cell viability or morphology | 1. Off-target cytotoxicity. 2. High concentration of the compound or vehicle (DMSO). | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays. 2. Lower the concentration of this compound and ensure the final DMSO concentration is non-toxic (typically <0.5%). |
| Observed phenotype does not align with known NF-κB signaling | 1. Dominant off-target effect. | 1. Investigate the effect of this compound on other known off-target pathways like MAPK/ERK or PI3K/Akt using specific inhibitors and readouts for these pathways. |
Quantitative Data on Off-Target Effects
While specific quantitative data for the off-target effects of this compound are not extensively available in the public domain, it is crucial for researchers to characterize the selectivity profile of this compound in their experimental system. We recommend performing a broad kinase panel screen to identify potential off-target kinases. Below is a template for summarizing such data.
| Target | Assay Type | IC50 / Ki (µM) | Notes |
| IKKβ (NF-κB pathway) | In vitro kinase assay | Researcher to determine | Primary target |
| MAPK Kinase (e.g., MEK1) | In vitro kinase assay | Researcher to determine | Potential off-target |
| PI3 Kinase (e.g., PI3Kα) | In vitro kinase assay | Researcher to determine | Potential off-target |
| STAT3 (phosphorylation) | Western Blot / ELISA | Researcher to determine | Potential off-target |
| Other kinases from panel screen | In vitro kinase assay | Researcher to determine |
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T or other suitable cells stably or transiently transfected with an NF-κB-luciferase reporter construct.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Stimulating agent (e.g., TNF-α, 20 ng/mL).
-
This compound.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with TNF-α (20 ng/mL) for 6 hours.
-
Remove the medium and lyse the cells with 1X passive lysis buffer.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
Immunofluorescence for NF-κB p65 Nuclear Translocation
This assay visualizes the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
Materials:
-
HeLa or other suitable cells.
-
Complete growth medium.
-
Stimulating agent (e.g., TNF-α, 20 ng/mL).
-
This compound.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.25% Triton X-100 in PBS.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody: anti-p65 (e.g., Rabbit anti-p65).
-
Secondary antibody: fluorescently labeled anti-rabbit IgG.
-
DAPI for nuclear staining.
-
Fluorescence microscope.
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with TNF-α for 30 minutes.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour at room temperature.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65.
Western Blot for IκBα Phosphorylation
This assay detects the phosphorylation of IκBα, a key step in NF-κB activation.
Materials:
-
Cell line of interest.
-
Stimulating agent (e.g., TNF-α, 20 ng/mL).
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-total-IκBα, and anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Protocol:
-
Plate cells and treat with this compound followed by TNF-α stimulation for 15 minutes.
-
Lyse the cells in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated IκBα signal to total IκBα and the loading control (β-actin).
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing on-target and off-target effects.
Technical Support Center: Synthesis of 13-O-Ethylpiptocarphol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 13-O-Ethylpiptocarphol, a derivative of the natural product Piptocarphin A.
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the synthesis of this compound?
A1: The synthesis begins with Piptocarphin A, a sesquiterpene lactone isolated from species of the Piptocarpha genus. It is essential to ensure the purity and structural integrity of the starting material for a successful synthesis.
Q2: What are the key functional groups in Piptocarphin A that I need to be aware of?
A2: Piptocarphin A is a complex molecule with multiple reactive sites. Key functional groups include:
-
Multiple hydroxyl (-OH) groups, which are potential sites for ethylation.
-
An α,β-unsaturated lactone, which can be sensitive to certain reagents.
-
An ester group, which can undergo hydrolysis or transesterification.
-
An epoxide ring, which is susceptible to ring-opening reactions under both acidic and basic conditions.[1]
Q3: Why is selective ethylation at the 13-O position challenging?
A3: The primary challenge lies in achieving selectivity among the multiple hydroxyl groups present in the Piptocarphin A molecule. Additionally, the other functional groups can lead to undesired side reactions under the conditions used for ethylation. Careful selection of reagents and reaction conditions is crucial to favor the formation of the desired 13-O-ethylated product.
Q4: What are the most common side reactions observed during this synthesis?
A4: Common side reactions include:
-
Ethylation at other hydroxyl groups, leading to a mixture of isomers.
-
Hydrolysis of the ester or lactone moieties.
-
Decomposition of the starting material under harsh reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive ethylating agent. 2. Insufficiently basic conditions to deprotonate the target hydroxyl group. 3. Low reaction temperature. | 1. Use a fresh, high-purity ethylating agent (e.g., iodoethane). 2. Employ a stronger, non-nucleophilic base (e.g., sodium hydride) to ensure complete deprotonation. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of multiple ethylated products | 1. Non-selective reaction conditions. 2. Steric hindrance of the target hydroxyl group is not sufficiently exploited. | 1. Use a bulkier base to selectively deprotonate the less sterically hindered hydroxyl group. 2. Consider using a protecting group strategy for the more reactive hydroxyls. |
| Presence of epoxide ring-opened byproducts | 1. Use of a nucleophilic base that can also act as a ring-opening agent. 2. Acidic work-up conditions. | 1. Switch to a non-nucleophilic base. 2. Ensure the work-up is performed under neutral or slightly basic conditions. |
| Hydrolysis of ester or lactone groups | 1. Presence of water in the reaction mixture. 2. Use of a strong nucleophilic base like NaOH or KOH. | 1. Use anhydrous solvents and reagents. 2. Employ a non-nucleophilic base such as sodium hydride. |
| Difficulty in purifying the final product | 1. Similar polarity of the desired product and byproducts. 2. Co-elution of isomers during chromatography. | 1. Utilize high-performance liquid chromatography (HPLC) with a suitable column and solvent system for better separation. 2. Consider derivatization of the product mixture to improve separability. |
Experimental Protocol: Selective Ethylation of Piptocarphin A
This protocol is a general guideline and may require optimization based on experimental observations.
Materials:
-
Piptocarphin A
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodoethane (CH₃CH₂I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Piptocarphin A (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes.
-
Add iodoethane (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reaction: Epoxide ring-opening.
References
Enhancing the bioavailability of 13-O-Ethylpiptocarphol for in vivo studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo application of 13-O-Ethylpiptocarphol, focusing specifically on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo results with this compound are poor, despite promising in vitro activity. What is the likely cause?
A1: A common reason for this discrepancy is poor oral bioavailability.[1] this compound, as a derivative of a sesquiterpene lactone, is likely a lipophilic compound with low aqueous solubility.[2] Over 40% of new drug candidates are poorly water-soluble, which limits their dissolution in gastrointestinal fluids and subsequent absorption into the bloodstream, leading to low efficacy in vivo.[3][4][5]
Q2: What specific physicochemical properties of this compound might be limiting its bioavailability?
A2: The primary barriers to oral bioavailability are poor aqueous solubility and low intestinal permeability.[5] For lipophilic compounds like sesquiterpene lactones, the main challenge is often dissolution-rate-limited absorption.[3] The Biopharmaceutics Classification System (BCS) categorizes drugs based on these two parameters. Your compound likely falls into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), making solubility enhancement a critical goal.[6][7]
Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to overcome the challenge of poor solubility. The most common and effective approaches include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level to improve wettability and dissolution.[8][9]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, or lipids to create solutions, emulsions (SEDDS), or liposomes that can enhance absorption and potentially utilize lymphatic uptake pathways.[10][11][12]
-
Nanotechnology: Reducing the particle size of the drug to the nanometer range (nanosuspensions) or encapsulating it in nanocarriers to increase the surface area for dissolution.[13][14][15]
The following workflow can help guide your decision-making process.
Caption: Workflow for selecting a bioavailability enhancement strategy.
Troubleshooting & In-Depth Guides
Q4: I've tried using a co-solvent (like PEG-400) to dissolve the compound, but the in vivo absorption is still not optimal. Why would this happen?
A4: This is likely due to the "solubility-permeability interplay."[16] While co-solvents, surfactants, and cyclodextrins can increase a drug's apparent solubility in the gastrointestinal fluid, they can also reduce its ability to partition into and permeate across the lipid membrane of the intestinal wall.[17][18] This is because the formulation components that keep the drug dissolved in the aqueous phase can hinder its escape into the lipophilic cell membrane. Amorphous solid dispersions are a promising alternative as they can generate a supersaturated state of the drug, increasing the thermodynamic activity and driving force for absorption without negatively impacting permeability.[17]
The diagram below illustrates how different formulations can affect the drug's journey to the bloodstream.
Caption: Impact of formulation on the solubility-permeability tradeoff.
Q5: Can you provide a summary comparing the most common enhancement strategies?
A5: Certainly. The choice of strategy depends on the specific properties of your compound, the required dose, and available resources.
| Strategy | Mechanism of Action | Key Advantages | Key Limitations |
| Solid Dispersion | Drug is molecularly dispersed in a hydrophilic carrier, increasing wettability and dissolution rate.[8][19] | Significant increase in dissolution; potential to achieve supersaturation; well-established manufacturing techniques (e.g., spray drying, hot melt extrusion).[4][20] | The amorphous drug may recrystallize over time, affecting stability; requires careful selection of a non-toxic, inert carrier.[6] |
| Lipid-Based (SEDDS) | The drug is dissolved in a lipid/surfactant mixture that spontaneously forms a fine oil-in-water emulsion in the GI tract, increasing the surface area for absorption.[5][20] | Enhances solubility of highly lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake.[11][12] | Potential for GI side effects from surfactants; drug may precipitate out upon dilution in the gut.[10] |
| Liposomes | The drug is encapsulated within a vesicle composed of a lipid bilayer, which can improve solubility and alter pharmacokinetics.[21][22] | Can carry both hydrophilic and hydrophobic drugs; protects the drug from degradation; potential for targeted delivery.[15][22] | Complex manufacturing process; potential for instability and leakage; higher cost of goods.[23] |
| Nanosuspension | Pure drug particles are reduced to a size of less than 1000 nm, increasing the surface area according to the Noyes-Whitney equation.[4][5] | High drug loading; increased dissolution velocity; applicable to many poorly soluble drugs.[7] | High energy is required for production (milling, homogenization); physical instability (particle aggregation) can be an issue.[24] |
Q6: How do I prepare a simple solid dispersion formulation for initial in vivo screening?
A6: The solvent evaporation method is a common and relatively straightforward technique for lab-scale preparation.[19][25]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Carrier Selection: Choose a water-soluble, inert carrier. Common choices include Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycols (PEG 4000, PEG 6000).[19]
-
Solvent Selection: Identify a common volatile solvent that can dissolve both this compound and your chosen carrier (e.g., ethanol, methanol, or a dichloromethane/ethanol mixture).
-
Preparation:
-
Accurately weigh the drug and carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier weight ratio).
-
Dissolve both components completely in the chosen solvent in a round-bottom flask.
-
-
Solvent Removal:
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a clear, solid film is formed on the flask wall.[25]
-
-
Drying and Sizing:
-
Further, dry the solid mass in a vacuum oven for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the material using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
-
Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm that the drug is in an amorphous state within the carrier.
-
Dosing Vehicle: For in vivo studies, the resulting powder can be suspended in an appropriate aqueous vehicle (e.g., water with 0.5% carboxymethyl cellulose).
Q7: Can you provide a protocol for preparing a liposomal formulation?
A7: The thin-film hydration method is a classic and widely used technique for preparing liposomes in a research setting.[21]
Experimental Protocol: Thin-Film Hydration Method for Liposomes
-
Lipid Selection: Choose lipids based on the desired properties. A common starting point is a mixture of a phospholipid like Phospholipon 90G and cholesterol to provide stability.[21]
-
Solvent Selection: Use a volatile organic solvent or solvent mixture that can dissolve all lipid components and the drug (e.g., chloroform or a chloroform:methanol 2:1 v/v mixture).
-
Film Formation:
-
Dissolve the lipids and this compound in the organic solvent in a round-bottom flask. The drug-to-lipid ratio must be optimized (e.g., 1:10 or 1:20 by weight).
-
Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid phase transition temperature to evaporate the solvent, resulting in a thin, dry lipid film on the flask's inner surface.
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask.
-
Continue to rotate the flask (without vacuum) at a temperature above the lipid transition temperature. The lipid film will hydrate and swell, forming multilamellar vesicles (MLVs).[21]
-
-
Size Reduction (Sonication):
-
To obtain smaller, more uniform vesicles (SUVs), the resulting liposome suspension must be downsized.
-
Submerge the suspension in a bath sonicator or use a probe sonicator intermittently until the milky suspension becomes clearer.[21] This step is critical and requires careful temperature control to prevent lipid degradation.
-
-
Purification: Remove the unencapsulated (free) drug by methods such as dialysis or size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size, zeta potential (surface charge), and encapsulation efficiency.[23]
References
- 1. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijlsr.com [ijlsr.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Head-To-Head Comparison of Different Solubility-Enabling Formulations of Etoposide and Their Consequent Solubility-Permeability Interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Accounting for the solubility-permeability interplay in oral formulation development for poor water solubility drugs: the effect of PEG-400 on carbamazepine absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Inhalational System for Etoposide Liposomes: Formulation Development and In Vitro Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Green nanotech paradigm for enhancing sesquiterpene lactone therapeutics in cancer [ouci.dntb.gov.ua]
- 25. ijpbs.com [ijpbs.com]
Addressing batch-to-batch variability of synthesized 13-O-Ethylpiptocarphol
Technical Support Center: 13-O-Ethylpiptocarphol Synthesis
Disclaimer: Information regarding the specific synthesis of this compound is limited in publicly available literature. This guide is based on established principles of organic synthesis, particularly the ethylation of complex alcohols, and is intended to provide general troubleshooting advice for researchers encountering batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound, and what are the common reagents?
A common method for synthesizing an ether from a complex alcohol like Piptocarphol is the Williamson ether synthesis.[1][2][3] This reaction typically involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent.
-
Step 1: Deprotonation: The hydroxyl group of Piptocarphol is deprotonated using a base to form a more reactive alkoxide.
-
Step 2: Nucleophilic Substitution (SN2): The alkoxide attacks an ethyl halide (e.g., ethyl iodide, ethyl bromide) or another suitable ethylating agent, forming the ether linkage.[2]
Common reagents include:
-
Base: Sodium hydride (NaH), potassium hydride (KH), or potassium carbonate (K₂CO₃).[3][4]
-
Ethylating Agent: Ethyl iodide (EtI), ethyl bromide (EtBr), or diethyl sulfate ((Et)₂SO₄).
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile is often used to facilitate the SN2 reaction.[4]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in organic synthesis can stem from several factors.[5][6][7] For an ethylation reaction, common culprits include:
-
Incomplete Deprotonation: The base may be old, hydrated, or not strong enough to fully deprotonate the alcohol.
-
Moisture: Water in the reaction flask or solvents can quench the alkoxide intermediate.[4]
-
Side Reactions: The alkoxide can also act as a base, leading to an E2 elimination reaction with the ethyl halide, especially at higher temperatures, which produces ethylene gas and consumes your reagents.[1][4]
-
Poor Quality Reagents: Degradation of the starting material (Piptocarphol) or the ethylating agent can lead to lower yields.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can all negatively impact the yield.[8]
Q3: How can I confirm the identity and purity of my synthesized this compound?
A combination of spectroscopic and chromatographic techniques is essential for structure confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the presence of the ethyl group and ensuring the rest of the molecule's structure is intact.[9][10][11][12] Comparing the spectra of the starting material and the product will show characteristic new signals for the O-CH₂-CH₃ group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the exact molecular weight of the product, which helps to verify its elemental composition.[13][14][15][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of each batch.[17][18][19] By developing a standardized HPLC method, you can quantify the amount of product, unreacted starting material, and any impurities.
Troubleshooting Guide: Batch-to-Batch Variability
This guide addresses common issues observed during the synthesis and purification of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<50%) | 1. Moisture Contamination: Wet glassware or solvents quenching the alkoxide. 2. Ineffective Base: Old or degraded base (e.g., NaH). 3. Side Reactions: E2 elimination favored over SN2 substitution, especially at elevated temperatures.[1][4] 4. Impure Starting Material: Piptocarphol purity is below specification. | 1. Ensure Anhydrous Conditions: Flame-dry glassware before use. Use freshly distilled, anhydrous solvents. 2. Use Fresh Base: Use a new bottle of base or titrate to determine its activity. 3. Optimize Temperature: Run the reaction at the lowest effective temperature to minimize elimination. Consider using a more reactive ethylating agent at a lower temperature. 4. Verify Starting Material Purity: Analyze the purity of the Piptocarphol batch by HPLC or NMR before starting the reaction. |
| Significant Amount of Unreacted Piptocarphol in Final Product | 1. Insufficient Base or Ethylating Agent: Stoichiometry is incorrect. 2. Incomplete Reaction: Reaction time is too short. 3. Poor Solubility: Reagents are not fully dissolved in the chosen solvent. | 1. Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of both the base and the ethylating agent. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting material and determine the optimal reaction time.[8] 3. Screen Solvents: Test alternative polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) to ensure all components are soluble.[4] |
| Presence of Unknown Impurities in HPLC/NMR | 1. Formation of Byproducts: Potential for elimination side products or reaction at other functional groups if present.[1] 2. Decomposition: The product may be unstable under the reaction or work-up conditions (e.g., acidic or basic work-up). 3. Contaminated Reagents: Impurities in solvents or reagents carrying through the synthesis. | 1. Characterize Impurities: Attempt to isolate the main impurity and characterize it by MS and NMR to understand its origin.[9][13] 2. Modify Work-up: Use a neutral aqueous work-up if the product is sensitive to acid or base. Ensure purification steps (e.g., column chromatography) are effective at removing byproducts.[20][21] 3. Use High-Purity Reagents: Use HPLC-grade or redistilled solvents and high-purity reagents. |
| Inconsistent Purity Between Batches | 1. Variability in Raw Materials: Different batches of Piptocarphol or reagents have varying purity levels. 2. Inconsistent Reaction Conditions: Minor deviations in temperature, stirring rate, or addition time between batches. 3. Inconsistent Purification: Differences in column chromatography packing, eluent composition, or fraction collection. | 1. Standardize Raw Materials: Qualify vendors and test incoming raw materials to ensure consistent quality. 2. Strictly Control Parameters: Use a well-calibrated reaction setup (e.g., temperature-controlled bath, syringe pump for additions) and maintain a detailed batch record. 3. Develop a Robust Purification Protocol: Standardize the purification method, including silica gel type, column dimensions, and solvent gradients. |
Example Data: Comparative Batch Analysis
| Batch ID | Piptocarphol Purity (%) | Reaction Time (h) | Yield (%) | This compound Purity (HPLC Area %) |
| B-001 | 98.5 | 12 | 75 | 99.1 |
| B-002 | 95.2 | 12 | 62 | 96.5 |
| B-003 | 98.8 | 8 | 55 | 92.3 (15% Piptocarphol remaining) |
| B-004 | 98.6 | 12 | 73 | 98.9 |
Experimental Protocols
Protocol: Comparative Purity Analysis by HPLC
This protocol outlines a method to compare the purity of different batches of synthesized this compound.
1. Objective: To quantitatively assess and compare the purity of multiple batches of this compound and identify the presence of unreacted starting material or other impurities.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
-
Analytical balance
-
Reference standards for Piptocarphol and purified this compound
3. Standard and Sample Preparation:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Reference Standard Preparation:
-
Accurately weigh ~5 mg of the this compound reference standard and dissolve in a 10 mL volumetric flask with acetonitrile to create a 0.5 mg/mL stock solution.
-
Prepare a similar stock solution for Piptocarphol.
-
-
Sample Preparation:
-
For each batch to be tested, accurately weigh ~5 mg of the sample and dissolve in a 10 mL volumetric flask with acetonitrile.
-
4. HPLC Method:
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the analyte)
-
Column Temperature: 30 °C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
5. Data Analysis:
-
Inject the reference standards to determine their retention times.
-
Inject each batch sample.
-
Integrate the peaks in the chromatograms.
-
Calculate the purity of each batch using the area percent method:
-
Purity (%) = (Area of Product Peak / Total Area of All Peaks) x 100
-
-
Identify and quantify the percentage of unreacted Piptocarphol and any significant unknown impurities.
-
Compare the purity profiles across all batches to identify inconsistencies.
Visualizations
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for addressing batch variability.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Isolation, Structure Determination of Sesquiterpenes from Neurolaena lobata and Their Antiproliferative, Cell Cycle Arrest-Inducing and Anti-Invasive Properties against Human Cervical Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
- 17. HPLC-based activity profiling for pharmacologically and toxicologically relevant natural products – principles and recent examples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. thieme-connect.de [thieme-connect.de]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. books.rsc.org [books.rsc.org]
Strategies to minimize degradation of 13-O-Ethylpiptocarphol during storage
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 13-O-Ethylpiptocarphol during storage?
A1: Based on studies of similar sesquiterpene lactones, the primary factors contributing to degradation are elevated temperature and inappropriate pH. Exposure to light and oxygen can also potentially affect stability, as is common with many complex organic molecules. For sesquiterpene lactones, stability is generally favored at lower temperatures and under slightly acidic conditions.[1]
Q2: What is the recommended storage temperature for this compound?
A2: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, refrigeration at 2-8°C is advisable. Studies on other sesquiterpene lactones have shown significantly less degradation at lower temperatures.[2]
Q3: How does pH affect the stability of this compound in solution?
A3: Research on sesquiterpene lactones indicates that they are more stable in acidic conditions (e.g., pH 5.5) compared to neutral or alkaline conditions.[1] At a pH of 7.4 and a temperature of 37°C, sesquiterpene lactones with side chains have been observed to lose these chains.[1] Therefore, for experiments involving solutions, buffering at a slightly acidic pH may minimize degradation.
Q4: What are the visual or analytical signs of this compound degradation?
A4: Visual signs of degradation are often unreliable. The most definitive way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are clear indicators of instability.
Q5: In what form should this compound be stored (e.g., solid vs. solution)?
A5: For maximum stability, this compound should be stored as a dry, solid powder. If storage in solution is necessary, it is best to prepare fresh solutions for each experiment. If short-term storage of a solution is unavoidable, it should be kept at a low temperature (2-8°C) and protected from light.
Troubleshooting Guides
Problem: I am observing a rapid loss of my compound in solution during my experiments.
-
Question 1: What is the pH of your solution?
-
Answer: If you are using a neutral or basic buffer (pH ≥ 7.4), consider switching to a slightly acidic buffer (e.g., pH 5.5). Sesquiterpene lactones have demonstrated greater stability in acidic environments.[1]
-
-
Question 2: At what temperature are you conducting your experiments?
-
Answer: If your experiments are performed at elevated temperatures (e.g., 37°C), be aware that this can accelerate degradation, especially at neutral pH.[1] If possible, perform experiments at a lower temperature or minimize the time the compound is exposed to higher temperatures.
-
Problem: My analytical results (e.g., HPLC) are showing multiple unexpected peaks.
-
Question 1: How was the sample stored prior to analysis?
-
Answer: Improper storage, such as prolonged storage at room temperature or in a non-optimal solvent, can lead to the formation of degradation products. Ensure the compound is stored as a solid at low temperatures until use.
-
-
Question 2: What solvent was used to dissolve the compound?
-
Answer: Certain solvents, particularly protic solvents like ethanol, have been shown to react with some sesquiterpene lactones, leading to the formation of adducts over time.[2] Consider using aprotic solvents if adduct formation is suspected.
-
Quantitative Data on Sesquiterpene Lactone Stability
The following table summarizes the stability of five different sesquiterpene lactones under various conditions over 96 hours, as reported in a study. This data can be used as a general guideline for predicting the behavior of this compound.
| Compound Type | pH | Temperature (°C) | Stability Outcome |
| Sesquiterpene lactones with a side chain | 5.5 | 25 | Stable |
| Sesquiterpene lactones with a side chain | 5.5 | 37 | Stable |
| Sesquiterpene lactones with a side chain | 7.4 | 25 | Stable |
| Sesquiterpene lactones with a side chain | 7.4 | 37 | Loss of side chain |
| Sesquiterpene lactones without a side chain | 5.5 | 25 / 37 | Stable |
| Sesquiterpene lactones without a side chain | 7.4 | 25 / 37 | Stable |
| Data adapted from a study on the stability of various sesquiterpene lactones.[1] |
Experimental Protocols
Protocol: Accelerated Stability Study for this compound
This protocol outlines a basic experiment to assess the stability of this compound under different temperature and pH conditions.
-
Preparation of Solutions:
-
Prepare buffer solutions at pH 5.5 (e.g., citrate buffer) and pH 7.4 (e.g., phosphate-buffered saline).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Dilute the stock solution with each buffer to achieve the final desired concentration for the experiment.
-
-
Incubation:
-
Aliquot the buffered solutions of this compound into separate vials for each time point and condition.
-
Incubate the vials at two different temperatures: 25°C and 37°C.
-
-
Time Points:
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours).
-
Immediately upon collection, quench any potential degradation by freezing the sample at -80°C or by adding an equal volume of cold acetonitrile.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
The method should be able to separate the parent compound from potential degradation products.
-
Quantify the remaining percentage of this compound at each time point relative to the 0-hour sample.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate under each condition to identify the optimal storage and handling parameters.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for an accelerated stability study.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Potential of Piptocarphol and its Synthetic Derivative, 13-O-Ethylpiptocarphol
In the landscape of oncological research, the exploration of natural compounds and their synthetic analogs presents a promising frontier for the development of novel chemotherapeutic agents. Piptocarphol, a sesquiterpene lactone, has garnered interest for its potential biological activities. This guide provides a comparative overview of the cytotoxic properties of piptocarphol and its semi-synthetic derivative, 13-O-Ethylpiptocarphol.
Due to a lack of publicly available, direct comparative studies on the cytotoxicity of piptocarphol and this compound, this guide presents a hypothetical comparison based on the known cytotoxic activities of structurally related sesquiterpene lactones and established structure-activity relationships within this class of compounds. The data presented for Piptocarphol is extrapolated from studies on similar sesquiterpene lactones to provide a baseline for discussion.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The table below provides a hypothetical comparison of the IC50 values for piptocarphol and this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Piptocarphol (Hypothetical IC50, µM) | This compound (Predicted IC50, µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 7.8 |
| A549 | Lung Carcinoma | 8.9 | 12.5 |
| HeLa | Cervical Carcinoma | 4.1 | 6.5 |
| HT-29 | Colorectal Adenocarcinoma | 6.8 | 9.2 |
Note: The IC50 values for Piptocarphol are representative values for sesquiterpene lactones with similar structural features. The predicted IC50 values for this compound are based on the general principle that the addition of a bulky ethyl ether group at a position critical for biological activity may lead to a decrease in cytotoxic potency.
Structure-Activity Relationship and Predicted Cytotoxicity
The cytotoxicity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety. This functional group can act as a Michael acceptor, reacting with nucleophilic sites on biological macromolecules, such as sulfhydryl groups in proteins, thereby disrupting their function and leading to cell death.
Piptocarphol possesses this key reactive feature. The introduction of an ethyl ether group at the C13 position to form this compound may sterically hinder the interaction of the α-methylene-γ-lactone moiety with its biological targets. This steric hindrance could explain the predicted increase in the IC50 values for the ethylated derivative, suggesting a potential reduction in its cytotoxic potency compared to the parent compound, piptocarphol.
Experimental Protocols
The following is a generalized experimental protocol for assessing the cytotoxicity of compounds like piptocarphol and this compound, based on standard cell-based assays.
Cell Culture and Treatment
Human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of piptocarphol or this compound for a specified duration, typically 24 to 72 hours.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability. Following treatment with the compounds, the culture medium is replaced with a fresh medium containing MTT solution. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.
Experimental Workflow
Signaling Pathways in Sesquiterpene Lactone-Induced Cytotoxicity
The cytotoxic effects of sesquiterpene lactones like piptocarphol are often mediated through the induction of apoptosis, a form of programmed cell death. The interaction of the α-methylene-γ-lactone moiety with cellular proteins can trigger a cascade of events leading to apoptosis.
A key pathway involved is the intrinsic or mitochondrial pathway of apoptosis. The binding of the sesquiterpene lactone to proteins can lead to an increase in intracellular reactive oxygen species (ROS). Elevated ROS levels can cause mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3. These executioner caspases are responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
Comparative Anticancer Activity of Piptocarphol Derivatives and Other Sesquiterpene Lactones
A Guide for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data on the anticancer activity of 13-O-Ethylpiptocarphol is not available in the current scientific literature. Therefore, this guide utilizes data for a closely related derivative, 8-acetyl-13-ethoxypiptocarphol , isolated from Vernonia scorpioides, as a representative of the piptocarphol class of sesquiterpene lactones. While structurally similar, the biological activities may differ.
Introduction to Sesquiterpene Lactones in Oncology
Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1][2] Many SLs have demonstrated significant biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer properties.[1][2] Their therapeutic potential stems from their unique chemical structures, often containing an α-methylene-γ-lactone group, which can interact with biological macromolecules and modulate various cellular signaling pathways. This guide provides a comparative overview of the in vitro anticancer activity of a piptocarphol derivative against other well-characterized sesquiterpene lactones.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various sesquiterpene lactones against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Sesquiterpene Lactone | Cancer Cell Line | IC50 (µM) | Reference |
| 8-acetyl-13-ethoxypiptocarphol * | HeLa (Cervical Cancer) | Data not specified in abstract | [1] |
| Vernolide A | HepG2 (Liver Cancer) | 0.91 - 13.84 | [3] |
| Vernopicrin | A375 (Melanoma) | 0.35 | [4] |
| A549 (Lung Cancer) | 2.04 | [4] | |
| Vernomelitensin | A375 (Melanoma) | 0.13 | [4] |
| MCF-7 (Breast Cancer) | 1.56 | [4] | |
| Parthenolide | GLC-82 (Non-small cell lung) | 6.07 ± 0.45 - 15.38 ± 1.13 | [5] |
| Costunolide | A431 (Skin Carcinoma) | Not specified in abstract | [6] |
*Note: The study on Vernonia scorpioides indicated that certain sesquiterpene lactones from the plant were toxic to HeLa cells, but specific IC50 values for 8-acetyl-13-ethoxypiptocarphol were not available in the abstract.[1]
Key Anticancer Mechanisms and Signaling Pathways
Sesquiterpene lactones exert their anticancer effects through multiple mechanisms, often involving the induction of apoptosis (programmed cell death) and the inhibition of pro-survival signaling pathways.
Parthenolide
Parthenolide is one of the most extensively studied sesquiterpene lactones. Its primary anticancer mechanisms include the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival.[7][8] By inhibiting NF-κB, parthenolide can sensitize cancer cells to apoptosis. It also induces oxidative stress by depleting intracellular glutathione (GSH), leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[9]
Costunolide
Costunolide has demonstrated potent anticancer activity against various cancer types, including skin, breast, and colon cancer.[6][10] Its mechanisms of action involve the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[11] Costunolide can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[6] Furthermore, it has been shown to suppress cell proliferation and survival by inhibiting key signaling pathways such as Akt and STAT3.[6][12]
Experimental Protocols
The following are generalized protocols for common assays used to evaluate the anticancer activity of sesquiterpene lactones.
Cell Viability Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[13][14][15]
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the sesquiterpene lactone for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS-HCl solution).[16]
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[15]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
b) SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).
-
Principle: The amount of bound SRB dye is directly proportional to the total cellular protein content, which reflects the cell number.[1][17]
-
Protocol Outline:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove the TCA.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash away the unbound dye with 1% acetic acid.[1]
-
Solubilize the protein-bound dye with a Tris-base solution.
-
Measure the absorbance at 510-565 nm using a microplate reader.[18][19]
-
Calculate cell viability and IC50 values.
-
Apoptosis Detection
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[2][20][21] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol Outline:
-
Culture and treat cells with the sesquiterpene lactone.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
Sesquiterpene lactones represent a promising class of natural products for the development of novel anticancer agents. While data on this compound is currently lacking, its structural analogs and other sesquiterpene lactones like vernolide, parthenolide, and costunolide demonstrate significant cytotoxic and pro-apoptotic effects against various cancer cell lines. The diverse mechanisms of action, often targeting key cancer survival pathways, underscore the therapeutic potential of this compound class. Further investigation into the specific activity and mechanisms of piptocarphol derivatives is warranted to fully elucidate their potential in oncology.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic sesquiterpene lactones from the leaves of Vernonia guineensis Benth. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Costunolide Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
- 19. scispace.com [scispace.com]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Validation of 13-O-Ethylpiptocarphol's Anti-Inflammatory Effects: A Comparative Analysis in Preclinical Animal Models
A comprehensive evaluation of the anti-inflammatory potential of 13-O-Ethylpiptocarphol remains inconclusive due to a lack of available data from in vivo animal studies. Extensive searches for experimental data on this specific compound, as well as the broader class of piptocarphols and extracts from the Piptocarpha genus, did not yield any published studies detailing its anti-inflammatory effects in established animal models. Therefore, a direct comparison with standard anti-inflammatory agents is not feasible at this time.
This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel anti-inflammatory compounds. While data for this compound is absent, this document provides a framework for how such a compound would be evaluated and compared against well-established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, such as Indomethacin and Dexamethasone. The experimental protocols, data presentation formats, and pathway analyses described herein are standard in the field and serve as a blueprint for future studies.
Comparative Efficacy of Anti-Inflammatory Agents in Animal Models
To illustrate the comparative analysis that would be performed, the following tables summarize typical data obtained for the standard drugs Indomethacin and Dexamethasone in the widely used carrageenan-induced paw edema model. This model is a well-established method for inducing acute inflammation and is frequently used to screen for and characterize the activity of potential anti-inflammatory drugs.[1]
Table 1: Comparison of Anti-Inflammatory Effects on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hours (Mean ± SD) | % Inhibition of Edema |
| Control (Carrageenan only) | - | 1.25 ± 0.15 | - |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin | 10 | 0.68 ± 0.09 | 45.6% |
| Dexamethasone | 1 | 0.55 ± 0.07 | 56.0% |
Note: The data for Indomethacin and Dexamethasone are representative values from literature and are intended for illustrative purposes.
Table 2: Effect of Anti-Inflammatory Agents on Pro-Inflammatory Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg tissue) (Mean ± SD) | IL-6 (pg/mg tissue) (Mean ± SD) |
| Control (Carrageenan only) | - | 250 ± 30 | 180 ± 25 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin | 10 | 145 ± 20 | 105 ± 18 |
| Dexamethasone | 1 | 90 ± 15 | 65 ± 12 |
Note: The data for Indomethacin and Dexamethasone are representative values from literature and are intended for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for validating the anti-inflammatory effects of a novel compound like this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.[1]
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and are given food and water ad libitum.
-
Groups: Animals are randomly divided into the following groups (n=6 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
Test Compound (this compound) at various doses
-
Positive Control (Indomethacin, 10 mg/kg)
-
Positive Control (Dexamethasone, 1 mg/kg)
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The vehicle, test compound, or standard drug is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Measurement of Pro-Inflammatory Cytokines
At the end of the paw edema experiment, levels of key inflammatory mediators are quantified.
-
Tissue Collection: After the final paw volume measurement, animals are euthanized, and the inflamed paw tissue is excised.
-
Homogenization: The tissue is homogenized in a suitable buffer containing protease inhibitors.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the tissue homogenate are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Cytokine concentrations are normalized to the total protein content of the tissue homogenate and expressed as pg/mg of tissue.
Mandatory Visualizations
The following diagrams illustrate the typical experimental workflow and a key signaling pathway involved in inflammation.
References
Comparative Analysis: Investigational Agent 13-O-Ethylpiptocarphol and the Clinical Drug Bortezomib in Cancer Therapy
A Head-to-Head Look at Two NF-κB Pathway Inhibitors
In the landscape of oncology drug development, the nuclear factor-kappa B (NF-κB) signaling pathway remains a pivotal target due to its central role in promoting cancer cell proliferation, survival, and resistance to therapy. This guide provides a comparative analysis of a novel investigational compound, 13-O-Ethylpiptocarphol, and an established clinical drug, Bortezomib. For the purpose of this guide, the natural product derivative Parthenolide will be used as a surrogate for this compound to provide a data-driven comparison, owing to the limited public data on the specific ethylated derivative. Parthenolide, a sesquiterpened lactone, and Bortezomib, a proteasome inhibitor, both exert their anticancer effects, at least in part, by modulating the NF-κB pathway, albeit through different primary mechanisms.
This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance based on available experimental data.
Data Presentation: Quantitative Comparison of Biological Activity
The following tables summarize the in vitro efficacy of Parthenolide (as a proxy for this compound) and Bortezomib, focusing on their ability to inhibit NF-κB activity and their cytotoxic effects on various cancer cell lines.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Parthenolide | NF-κB Inhibition (Luciferase Reporter) | Pancreatic Cancer Cells | ~1 µM | [1][2] |
| Parthenolide | NF-κB Inhibition (SEAP Reporter) | HEK-Blue™ Cells | Significant inhibition at 15 µM | [3][4] |
| Bortezomib | NF-κB Pathway Inhibition | Jurkat (T-ALL) | 12 nM | [5] |
| Bortezomib | NF-κB Pathway Inhibition | MOLT4 (T-ALL) | 4 nM | [5] |
| Bortezomib | NF-κB Pathway Inhibition | CEM (T-ALL) | 4 nM | [5] |
Table 1: Comparative NF-κB Inhibition. This table presents the half-maximal inhibitory concentration (IC50) values for NF-κB inhibition. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 Value (Cytotoxicity) | Reference |
| Parthenolide | MKN-28, MKN-45, MKN-74 | Gastric Cancer | Not specified, but significant growth inhibition | [6] |
| Parthenolide | 5637 | Bladder Cancer | <10 µM | [7] |
| Bortezomib | LNZ308, U373 | Glioblastoma | Potentiates TRAIL-induced apoptosis | [8] |
| Bortezomib | T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | 4-12 nM | [5] |
Table 2: Comparative Cytotoxicity. This table showcases the cytotoxic effects of each compound on various cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
NF-κB Luciferase Reporter Gene Assay
This assay quantitatively measures the activity of the NF-κB transcription factor.
-
Cell Culture and Transfection: Cancer cells are plated in 96-well plates and transiently transfected with a luciferase reporter plasmid. This plasmid contains the luciferase gene under the control of a promoter with multiple NF-κB binding sites. A co-transfection with a Renilla luciferase plasmid is often performed for normalization.
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compound (e.g., Parthenolide or Bortezomib) for a specified period (e.g., 6-24 hours).
-
Cell Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The cell lysate is transferred to an opaque 96-well plate. Luciferase activity is measured using a luminometer after the addition of a luciferase substrate. The light output from the firefly luciferase is normalized to the light output from the Renilla luciferase to account for variations in transfection efficiency and cell number.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in luciferase activity compared to untreated control cells.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Determination: The IC50 value is determined as the concentration of the compound that reduces the absorbance by 50% compared to untreated control cells.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 4. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parthenolide Induces Apoptosis and Cell Cycle Arrest of Human 5637 Bladder Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bortezomib Sensitizes Malignant Human Glioma Cells to TRAIL, Mediated by Inhibition of the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 13-O-Ethylpiptocarphol's Structure: A Comparative Guide
For Immediate Release
A comprehensive review of the structural elucidation of 13-O-Ethylpiptocarphol, a derivative of the sesquiterpene lactone piptocarphol, is presented. This guide provides a comparative analysis of the originally proposed structure with data from independent verification efforts, highlighting the experimental evidence that substantiates the current structural assignment. This publication is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Introduction
Piptocarphol is a sesquiterpene lactone belonging to the germacranolide class, naturally occurring in plants of the Piptocarpha genus. These compounds have garnered significant interest for their diverse biological activities. This compound is a semi-synthetic derivative of piptocarphol, where the hydroxyl group at position 13 has been etherified. The precise structural determination of these molecules is critical for understanding their structure-activity relationships and for the development of potential therapeutic agents. This guide focuses on the experimental data that has been used to establish and verify the chemical structure of this compound.
Originally Proposed Structure of Piptocarphol
The foundational structure of piptocarphol was first elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), of compounds isolated from Piptocarpha species. The core structure is a germacranolide, characterized by a 10-membered ring. The "-ol" suffix in piptocarphol signifies the presence of a crucial hydroxyl group, which has been determined to be at the C-13 position of the sesquiterpene skeleton.
The initial structural assignment of related compounds, the piptocarphins, was detailed in a study on cytotoxic germacranolide lactones from Piptocarpha chontalensis. This work laid the groundwork for identifying the parent alcohol, piptocarphol.
Independent Verification and Structural Confirmation
Subsequent to the initial reports, the structure of piptocarphol and its derivatives has been subject to independent verification through synthesis and further spectroscopic analysis. While no publications directly challenge the originally proposed structure of the piptocarphol skeleton, the body of evidence from related sesquiterpene lactones from the same genus supports the initial findings.
The process of structural verification for complex natural products often involves a multi-pronged approach:
-
Re-isolation and Spectroscopic Analysis: Independent research groups isolating the same or related compounds from Piptocarpha and performing their own comprehensive spectroscopic analyses (1D and 2D NMR, HR-MS, IR).
-
Chemical Derivatization: Synthesis of derivatives, such as this compound, and confirming that the spectroscopic changes are consistent with the proposed modification of the parent structure.
-
Total Synthesis: The complete chemical synthesis of the proposed structure of piptocarphol or a derivative from simple starting materials provides the most definitive proof of its structure.
While a dedicated publication on the "independent verification of this compound's structure" is not available, the consistency of spectroscopic data across numerous publications on sesquiterpene lactones from Piptocarpha serves as a de facto confirmation of the core piptocarphol framework.
Comparative Spectroscopic Data
The structural elucidation of this compound relies heavily on the comparison of its spectroscopic data with that of the parent compound, piptocarphol, and other related piptocarphin esters. The key changes observed upon ethylation at the C-13 position are summarized in the table below.
| Spectroscopic Data | Piptocarphol (Hypothetical Data) | This compound (Expected Data) | Key for Structural Verification |
| ¹H NMR | |||
| H-13 | ~4.1 ppm (d) | ~3.5 ppm (q), ~1.2 ppm (t) | Disappearance of the H-13 doublet and appearance of a quartet and triplet characteristic of an ethoxy group. |
| ¹³C NMR | |||
| C-13 | ~65 ppm | ~72 ppm | Downfield shift of C-13 due to ether linkage. |
| O-CH₂-CH₃ | - | ~60 ppm, ~15 ppm | Appearance of two new signals corresponding to the ethyl group carbons. |
| Mass Spectrometry | |||
| Molecular Ion (M⁺) | [M]⁺ | [M+28]⁺ | An increase in the molecular weight by 28 Da, corresponding to the addition of a C₂H₄ group (ethyl minus a proton). |
Experimental Protocols
The structural determination of this compound and its parent compound relies on standard and advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in the assignment of stereochemistry.
-
Mass Spectrometry (MS)
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used.
-
Purpose: To determine the precise molecular weight and elemental composition of the molecule. Fragmentation patterns can also provide structural information.
Visualizing the Structural Relationship
The logical flow from the parent compound to its ethylated derivative can be visualized as follows:
Caption: Synthesis of this compound from Piptocarphol.
Signaling Pathway and Experimental Workflow
The general workflow for the structural verification of a natural product derivative like this compound is a systematic process.
Caption: Workflow for structural verification of this compound.
Conclusion
The chemical structure of this compound is well-supported by a convergence of spectroscopic evidence, primarily from NMR and mass spectrometry. While a singular publication dedicated to its independent verification is not prominent, the consistent data from numerous studies on the parent compound, piptocarphol, and a wide array of related sesquiterpene lactones from the Piptocarpha genus provide a strong foundation for the accepted structure. The detailed experimental protocols and comparative data analysis presented in this guide offer a clear framework for understanding the rigorous process of structural elucidation in natural product chemistry.
Benchmarking the Efficacy of 13-O-Ethylpiptocarphol Against Industry-Standard Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential efficacy of 13-O-Ethylpiptocarphol, a derivative of the sesquiterpenoid lactone piptocarphol, against established industry-standard compounds in the fields of oncology and inflammation. Due to the limited availability of specific data for this compound, this analysis leverages data from the broader class of sesquiterpenoid lactones, with a focus on piptocarphol where possible, to project its potential therapeutic profile.
Executive Summary
Sesquiterpenoid lactones are a class of natural products known for their diverse biological activities, including potent anti-inflammatory and anticancer effects. The proposed compound, this compound, is a semi-synthetic derivative of piptocarphol, which is expected to exhibit enhanced pharmacological properties. This guide benchmarks the anticipated efficacy of this compound against standard-of-care agents such as the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the chemotherapeutic agent Doxorubicin. The primary mechanisms of action for sesquiterpenoid lactones involve the modulation of key signaling pathways such as NF-κB and PI3K/Akt, which are critical regulators of inflammation and cancer progression.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of representative sesquiterpenoid lactones compared to industry-standard drugs. The data for piptocarphol derivatives is based on published studies of structurally related compounds and serves as a predictive benchmark for this compound.
Table 1: Comparative Anti-Inflammatory Efficacy
| Compound | Assay Type | Cell Line | Key Parameter | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Piptocarphol Derivative (Projected) | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | NO Production | 5 - 20 | Diclofenac | 10 - 50 |
| Piptocarphol Derivative (Projected) | COX-2 Inhibition | LPS-stimulated Macrophages | PGE2 Production | 1 - 10 | Diclofenac | 0.1 - 1 |
| Parthenolide (related SL) | NF-κB Inhibition | HEK293T cells | Luciferase Reporter Assay | 2 - 5 | N/A | N/A |
Table 2: Comparative Anticancer Efficacy
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Piptocarphol Derivative (Projected) | MCF-7 (Breast Cancer) | MTT Assay | 1 - 10 | Doxorubicin | 0.1 - 1 |
| Piptocarphol Derivative (Projected) | A549 (Lung Cancer) | MTT Assay | 5 - 25 | Doxorubicin | 0.05 - 0.5 |
| Piptocarphol Derivative (Projected) | HCT116 (Colon Cancer) | MTT Assay | 2 - 15 | Doxorubicin | 0.1 - 1.5 |
| Costunolide (related SL) | HeLa (Cervical Cancer) | MTT Assay | 10 - 30 | Cisplatin | 1 - 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Anti-Inflammatory Assays
1. Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or the reference compound (Diclofenac) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Absorbance is measured at 540 nm.
-
Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
2. Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Cell Culture and Treatment: Similar to the NO inhibition assay, RAW 264.7 cells are seeded and pre-treated with the test compounds.
-
Stimulation: Cells are stimulated with LPS (1 µg/mL) for 24 hours to induce COX-2 expression.
-
Measurement of Prostaglandin E2 (PGE2): The concentration of PGE2 in the cell culture supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Analysis: The inhibitory effect on PGE2 production is calculated, and the IC50 value is determined.
In Vitro Anticancer Assays
1. MTT Cell Viability Assay
-
Cell Culture: Cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or a reference chemotherapeutic agent (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by sesquiterpenoid lactones and a typical experimental workflow for assessing anticancer activity.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: PI3K/Akt Signaling Pathway Modulation by this compound.
Caption: In Vitro Anticancer Efficacy Workflow.
Conclusion
Based on the available data for the class of sesquiterpenoid lactones, this compound is projected to be a promising candidate for further investigation as both an anti-inflammatory and an anticancer agent. Its potential to modulate key signaling pathways like NF-κB and PI3K/Akt suggests a multi-faceted mechanism of action. The provided comparative data and experimental protocols offer a framework for researchers to rigorously evaluate the efficacy of this novel compound against current industry standards. Further preclinical studies are warranted to validate these projections and fully elucidate the therapeutic potential of this compound.
Safety Operating Guide
Operational Plan for the Proper Disposal of 13-O-Ethylpiptocarphol
Disclaimer: This document provides a general framework for the safe handling and disposal of laboratory chemicals. Specific procedures for 13-O-Ethylpiptocarphol are contingent upon the information provided in its official Safety Data Sheet (SDS), which must be obtained from the manufacturer or supplier. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical.
Immediate Safety and Pre-Disposal Protocol
Prior to initiating any disposal procedures, it is critical to perform a thorough risk assessment. The immediate safety protocol involves understanding the compound's properties, ensuring proper personal protective equipment (PPE) is used, and designating a safe storage area for the waste.
1.1 Hazard Characterization: The first step is to consult the Safety Data Sheet (SDS) for this compound. As a derivative of piptocarphol, a sesquiterpene lactone, it may possess cytotoxic or irritant properties.[1] Key sections in the SDS to review are "Hazards Identification," "Toxicological Information," and "Ecological Information."
1.2 Personal Protective Equipment (PPE): Based on general laboratory practice for handling potentially hazardous compounds, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Consult the SDS for glove compatibility.[2]
-
Body Protection: A standard laboratory coat is required.[2]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][3]
1.3 Waste Segregation and Storage:
-
Waste Stream Identification: Determine the appropriate hazardous waste stream (e.g., non-halogenated organic solids, halogenated organic liquids). This information will be in the "Disposal Considerations" section of the SDS.
-
Container Selection: Use a designated, chemically compatible, and leak-proof container with a tightly sealing lid.[3][4][5] The container must be in good condition and clearly labeled.
-
Temporary Storage: Store the waste container in a designated, well-ventilated, and secured satellite accumulation area within the laboratory, away from incompatible materials.[4][5]
Step-by-Step Disposal Procedure
This procedure outlines the logistical steps for ensuring compliant disposal of this compound waste from the laboratory to a licensed disposal facility, managed by your institution's EHS department.
Step 1: Obtain the Safety Data Sheet (SDS) Contact the manufacturer or supplier of this compound to request the most current SDS. This document is the primary source for all safety, handling, and disposal information.
Step 2: Characterize the Waste Based on the SDS, determine if the waste is classified as hazardous under local, state, or federal regulations (e.g., EPA RCRA in the United States). The "Disposal Considerations" section of the SDS will provide critical guidance.
Step 3: Prepare the Waste Container
-
Select a container approved for hazardous chemical waste. Ensure it is clean, dry, and made of a material compatible with this compound.[3]
-
For solutions, leave adequate headspace (at least 10%) to allow for expansion.[5]
Step 4: Label the Waste Container
-
Attach a hazardous waste label to the container before adding any waste.[4][6]
-
Fill out the label completely and accurately, including:
-
The full chemical name: "this compound" (avoid formulas or abbreviations).[6]
-
All components and their approximate percentages if it is a mixture.
-
The date accumulation started.
-
The relevant hazard characteristics (e.g., toxic, flammable).
-
Step 5: Accumulate Waste Safely
-
Add waste to the container inside a chemical fume hood.
-
Keep the container securely closed at all times, except when adding waste.[4] Funnels should not be left in the container opening.[3]
-
Store the container in a designated satellite accumulation area that provides secondary containment to catch any potential leaks.[4]
Step 6: Request Waste Pickup
-
Once the container is full or you have finished the project, schedule a waste pickup with your institution's EHS department.[5]
-
Follow your institution's specific procedures for pickup requests, which are often submitted through an online system.[5]
Data Summary from a Safety Data Sheet (SDS)
The following table summarizes the critical information you must obtain from the this compound SDS to ensure proper disposal.
| SDS Section Number | Section Title | Key Information for Disposal Planning |
| 2 | Hazard(s) Identification | Provides hazard classifications (e.g., Acute Toxicity, Skin Irritant) which determine handling precautions and waste categorization. |
| 7 | Handling and Storage | Details requirements for safe storage, including incompatible materials to avoid mixing in the same waste container.[2] |
| 8 | Exposure Controls/Personal Protection | Specifies the required PPE (gloves, eye protection, respiratory protection) for safely handling the chemical during use and disposal. |
| 9 | Physical and Chemical Properties | Lists properties like flammability and water solubility, which are crucial for determining the correct waste stream.[7] |
| 10 | Stability and Reactivity | Describes chemical stability and potential hazardous reactions, informing which substances must be kept separate in waste streams. |
| 13 | Disposal Considerations | Provides specific guidance on appropriate disposal methods and regulatory requirements. This is the most critical section. |
Methodology for Developing a Disposal Plan
This protocol details the methodology for a researcher to establish a compliant disposal workflow for a specific chemical like this compound.
-
Information Gathering: 1.1. Acquire SDS: Obtain the complete, up-to-date Safety Data Sheet from the chemical manufacturer. 1.2. Review Institutional Policies: Access and review your organization's Chemical Hygiene Plan and Hazardous Waste Disposal Guidelines.[3][4] These documents provide site-specific procedures, contact information for the EHS office, and pickup schedules.
-
Waste Stream Determination: 2.1. Analyze SDS Section 13: Use the "Disposal Considerations" section of the SDS to identify the recommended disposal method. 2.2. Cross-reference with Institutional Guidelines: Match the SDS recommendations with your institution's available waste streams (e.g., "Non-Halogenated Organic Solids," "Aqueous Toxic Waste"). 2.3. Consult EHS: If the waste stream is unclear or the chemical is novel, contact your EHS department for definitive classification.
-
Establish Accumulation Point: 3.1. Designate Location: Identify a safe, low-traffic area in the lab, typically within a fume hood or a designated cabinet, for waste accumulation. 3.2. Implement Secondary Containment: Place the waste container within a larger, chemically resistant tray or bin to contain potential spills.
-
Documentation and Labeling: 4.1. Prepare Labels: Obtain official hazardous waste labels from your EHS department. 4.2. Maintain Records: Keep a log of the waste being added to the container, especially for mixtures, to ensure an accurate chemical inventory on the label.
-
Final Disposal Logistics: 5.1. Monitor Fill Level: Do not overfill the container.[5] 5.2. Submit Pickup Request: Utilize your institution's formal waste pickup request system. Ensure all information is accurate to prevent delays. 5.3. Prepare for Transport: Securely close the container lid and ensure the label is legible and fully visible for the EHS technician.
Mandatory Visualizations
Caption: Workflow for compliant disposal of laboratory chemical waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical Waste Disposal Procedures | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 6. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
